3-bromo-4-fluorobenzyl fluoride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-fluoro-4-(fluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKBDFDTKMSATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CF)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-bromo-1-fluoro-4-(fluoromethyl)benzene synonyms and nomenclature
Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-bromo-1-fluoro-4-(fluoromethyl)benzene
Nomenclature & Identification Strategy
The molecule 2-bromo-1-fluoro-4-(fluoromethyl)benzene is a specialized halogenated building block. In high-throughput medicinal chemistry, it serves as a critical intermediate for introducing the monofluoromethyl (–CH₂F) bioisostere while providing an aryl bromide handle for downstream cross-coupling.
Distinct from its ubiquitous trifluoromethyl analogue (3-bromo-4-fluorobenzotrifluoride), the fluoromethyl variant offers unique hydrogen-bonding capabilities and steric properties that mimic a hydroxymethyl group (–CH₂OH) without the metabolic liability of oxidation.
Identification Matrix
| Identifier Type | Value / Description | Notes |
| CAS Registry Number | 1783551-07-4 | Specific to the –CH₂F variant.[1] |
| IUPAC Name | 2-bromo-1-fluoro-4-(fluoromethyl)benzene | Formal nomenclature. |
| Common Lab Name | 3-Bromo-4-fluorobenzyl fluoride | Preferred by synthetic chemists; indicates the functional group hierarchy. |
| Molecular Formula | C₇H₅BrF₂ | |
| Molecular Weight | 207.02 g/mol | |
| SMILES | FC1=C(Br)C=C(CF)C=C1 | Useful for cheminformatics/docking. |
| InChI Key | ALKBDFDTKMSATO-UHFFFAOYSA-N | Unique standard identifier.[1] |
Nomenclature Taxonomy (Graphviz)
The following diagram illustrates the structural derivation of the common names, helping to avoid confusion with the trifluoromethyl or benzyl bromide analogues.
Caption: Structural decomposition of IUPAC nomenclature versus common "benzyl fluoride" terminology.
Structural Properties & Reactivity Profile
This molecule is defined by three distinct reactive centers, each serving a specific purpose in drug design (SAR).
The Monofluoromethyl Group (–CH₂F)
-
Bioisosterism: The –CH₂F group is a non-oxidizable isostere of the hydroxymethyl group (–CH₂OH). The C–F bond acts as a weak hydrogen bond acceptor, mimicking the oxygen lone pair, but the lack of a proton donor prevents phase II conjugation (glucuronidation).
-
Metabolic Stability: Unlike the methyl group (–CH₃), which is prone to P450-mediated oxidation to the carboxylic acid, the fluorine atom deactivates the benzylic position against radical abstraction.
The Aryl Bromide Handle
-
Orthogonal Reactivity: The C–Br bond is the primary site for diversification. It is highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) but stable to the conditions required to synthesize the benzyl fluoride.
Stability Concerns
-
Hydrolysis Risk: Benzylic fluorides are prone to hydrolysis (forming benzyl alcohol) or solvolysis in highly polar, protic solvents due to the stability of the benzylic carbocation intermediate.
-
Alkylating Potential: While less reactive than benzyl bromides, benzyl fluorides can act as weak alkylating agents.[2] Storage at 4°C under inert atmosphere is mandatory.
Synthetic Protocols
The synthesis of 2-bromo-1-fluoro-4-(fluoromethyl)benzene is rarely performed by direct fluorination of the methyl arene. The most robust, self-validating protocol involves the deoxofluorination of the corresponding benzyl alcohol.
Precursor: (3-Bromo-4-fluorophenyl)methanol (CAS: 77771-02-9).
Protocol: Deoxofluorination using DAST/Deoxo-Fluor
This protocol minimizes the formation of the benzyl ether byproduct.
Reagents:
-
Starting Material: (3-Bromo-4-fluorophenyl)methanol (1.0 equiv)
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Temperature: -78°C to 0°C
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 1.0 g (4.8 mmol) of (3-Bromo-4-fluorophenyl)methanol in 20 mL of anhydrous DCM. Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Add DAST (0.7 mL, 5.3 mmol) dropwise via syringe over 10 minutes. Caution: DAST reacts violently with water.
-
Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:1) or ¹⁹F NMR.[3]
-
Validation Signal: Disappearance of starting material and appearance of a triplet (coupling with CH₂) around -200 to -220 ppm in ¹⁹F NMR.
-
-
Quench: Pour the reaction mixture carefully into saturated aqueous NaHCO₃ (50 mL) at 0°C. Gas evolution will occur.
-
Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo (bath temp < 30°C to prevent volatility loss).
-
Purification: Flash column chromatography on silica gel (100% Pentane or Hexane). Benzyl fluorides move rapidly; benzyl alcohols are much more polar.
Synthetic Workflow Diagram (Graphviz)
Caption: Deoxofluorination workflow transforming the benzyl alcohol to the target benzyl fluoride.
Safety & Handling Specifications
-
Hazard Class: Skin Irritant (Cat 2), Eye Irritant (Cat 2A).
-
Specific Hazard: Lachrymator . Benzyl halides (including fluorides) are potent tear gas agents. All operations must be conducted in a fume hood.
-
Storage: Store at 2-8°C. Hydrolysis can release HF over time; use Teflon-lined caps.
References
-
Sigma-Aldrich. 2-Bromo-1-fluoro-4-(fluoromethyl)benzene Product Sheet. Link
- Bio, M. M., et al. "Practical Synthesis of Deoxo-Fluor." Journal of Organic Chemistry, 2004.
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
-
PubChem. Compound Summary for CAS 1783551-07-4. Link
- Paquin, L. A. "Handbook of Reagents for Organic Synthesis: Fluorine-Containing Reagents." Wiley-Interscience, 2007. (Reference for DAST handling).
Sources
Technical Guide: 3-Bromo-4-Fluorobenzyl Fluoride vs. 3-Bromo-4-Fluorobenzotrifluoride
This guide provides an in-depth technical analysis distinguishing 3-bromo-4-fluorobenzyl fluoride from 3-bromo-4-fluorobenzotrifluoride . These two compounds, while structurally related, serve fundamentally different roles in drug discovery and organic synthesis due to the distinct chemical behaviors of the monofluoromethyl (-CH₂F) and trifluoromethyl (-CF₃) groups.
Executive Summary
The core distinction between these two compounds lies in the stability and reactivity of the benzylic substituent.
-
3-Bromo-4-fluorobenzotrifluoride (CAS 68322-84-9) is a stable pharmacophore building block . The -CF₃ group is chemically inert, highly lipophilic, and metabolically robust, making this compound a standard intermediate for introducing a durable trifluoromethyl motif into drug candidates.
-
3-Bromo-4-fluorobenzyl fluoride (CAS 1783551-07-4) is a reactive intermediate or a specialized bioisostere . The -CH₂F group is chemically labile (susceptible to hydrolysis and nucleophilic attack) and metabolically active (prone to oxidative defluorination). It is typically used as a transient intermediate or to probe specific hydrogen-bonding interactions where a -CH₂OH or -CH₃ isostere is required.
Structural & Physicochemical Comparison
The substitution of two hydrogen atoms with fluorine (transitioning from -CH₂F to -CF₃) drastically alters the electronic and steric profile of the molecule.
Comparative Data Table
| Feature | 3-Bromo-4-fluorobenzyl fluoride | 3-Bromo-4-fluorobenzotrifluoride |
| Structure | Ar-CH₂F | Ar-CF₃ |
| CAS Number | 1783551-07-4 | 68322-84-9 |
| Electronic Effect | Moderate EWG (Inductive) | Strong EWG (Inductive + Hyperconjugation) |
| Hammett Constant ( | ~0.10 - 0.20 (approx. for -CH₂F) | 0.54 (for -CF₃) |
| Lipophilicity (LogP) | Moderate | High (+1.2 LogP vs -CH₃) |
| Chemical Stability | Low: Susceptible to hydrolysis (HF release) | High: Inert to acids, bases, and oxidants |
| Metabolic Fate | Labile: Oxidative defluorination to aldehyde | Stable: excreted unchanged or minor hydroxylation |
| Primary Utility | Alkylating agent / Specialized Isostere | Robust Pharmacophore / Structural Motif |
Electronic & Steric Analysis
-
The Trifluoromethyl Group (-CF₃): Acts as a "super-halogen." It is roughly equivalent in steric bulk to an isopropyl group or an ethyl group but possesses strong electron-withdrawing capacity. It creates a dipole that can influence protein binding but does not typically participate in hydrogen bonding.
-
The Monofluoromethyl Group (-CH₂F): Is sterically similar to a methyl group. The single fluorine atom can act as a weak hydrogen bond acceptor (HBA), making it a bioisostere for a hydroxymethyl group (-CH₂OH) with reduced polarity. However, the C-F bond weakens the adjacent C-H bonds, making the benzylic position reactive.
Synthetic Accessibility & Protocols
The synthesis of these two compounds requires divergent strategies due to the instability of the benzyl fluoride moiety.
Diagram 1: Divergent Synthesis Workflow
Caption: Divergent synthetic pathways. Route A utilizes harsh radical chemistry suitable for the stable CF3 group. Route B requires milder, stepwise functionalization to access the sensitive benzyl fluoride.
Experimental Protocol: Synthesis of 3-Bromo-4-fluorobenzyl fluoride
Note: This compound is rarely sold in bulk due to stability issues; in situ preparation is recommended.
Reagents: 3-Bromo-4-fluorobenzyl alcohol (1.0 equiv), DAST (Diethylaminosulfur trifluoride) (1.1 equiv), Dichloromethane (DCM) (anhydrous).
-
Preparation: Charge an oven-dried flask with 3-bromo-4-fluorobenzyl alcohol and anhydrous DCM under nitrogen atmosphere. Cool to -78°C.
-
Addition: Add DAST dropwise via syringe. The low temperature is critical to prevent elimination side-reactions (formation of quinone methide-like species).
-
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (silica gel); the alcohol spot should disappear.
-
Quench: Caution: Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0°C. Vigorous effervescence will occur.
-
Isolation: Extract with DCM, dry over MgSO₄, and concentrate in vacuo at low temperature (<30°C).
-
Storage: Use immediately or store at -20°C under argon. Do not distill at high temperatures due to risk of HF elimination.
Reactivity & Metabolic Stability[2][3][4]
The most critical distinction for medicinal chemists is the "Metabolic Soft Spot" vs. "Metabolic Block."
Diagram 2: Metabolic Fate & Reactivity
Caption: Metabolic divergence. The benzyl fluoride is a "soft spot" prone to oxidation and hydrolysis, releasing fluoride ions. The benzotrifluoride is a robust "metabolic block."
Mechanistic Insight: The "Fluorine Effect"
-
Benzotrifluoride (CF₃): The three fluorine atoms pull electron density so strongly that the benzylic carbon is extremely electron-deficient. This prevents the H-atom abstraction required for P450 oxidation. Furthermore, the C-F bond energy (~116 kcal/mol) is too high for typical enzymatic cleavage.
-
Benzyl Fluoride (CH₂F): While the C-F bond is strong, the adjacent C-H bonds are activated by the fluorine's electronegativity (inductive effect) but also stabilized by hyperconjugation. However, in biological systems, the -CH₂F group often undergoes oxidative defluorination . CYP450 enzymes hydroxilate the C-H bond to form an unstable
-fluoro-alcohol, which spontaneously collapses to the aldehyde and releases fluoride ion (F⁻).
Medicinal Chemistry Applications
When to use 3-Bromo-4-fluorobenzotrifluoride:
-
Half-life Extension: To block a metabolic site (e.g., replacing a methyl group that is being rapidly oxidized).
-
Potency Enhancement: To fill a hydrophobic pocket in the target protein. The CF₃ group increases lipophilicity (LogP), aiding membrane permeability.[1]
-
Synthesis: As a robust starting material for Suzuki-Miyaura couplings (using the Br handle) to attach a "fluorinated tail" to a scaffold.
When to use 3-Bromo-4-fluorobenzyl fluoride:
-
Bioisosterism: When mimicking a -CH₂OH group (hydrogen bond acceptor) but requiring lower polarity to cross the blood-brain barrier.
-
Covalent Inhibition: In rare cases, the reactivity of the benzyl fluoride can be tuned to act as a mild alkylating agent for a cysteine residue in a target protein (Targeted Covalent Inhibitors), though acrylamides are generally preferred.
-
Radiochemistry: As a precursor for ¹⁸F-labeling in PET tracers (via nucleophilic substitution of a leaving group with ¹⁸F⁻).
Safety & Handling
-
3-Bromo-4-fluorobenzotrifluoride:
-
Hazards: Combustible liquid, Skin/Eye Irritant.[2]
-
Handling: Standard fume hood procedures. Compatible with standard glassware.
-
-
3-Bromo-4-fluorobenzyl fluoride:
-
Hazards: High Risk. Potential for HF release upon contact with moisture. Potential alkylating agent (genotoxic risk).
-
Handling: Must be handled in a dry, inert atmosphere (Glovebox or Schlenk line). Avoid glass if long-term storage is required (HF etches glass); use Teflon (PFA/FEP) containers.
-
References
-
BenchChem. (2025). 3-Bromo-4-fluorobenzotrifluoride Properties and Applications. Retrieved from
-
National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl Groups in Medicinal Chemistry. PubMed Central. Retrieved from
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: 3-Bromo-4-fluorobenzotrifluoride. Retrieved from
-
CymitQuimica. (2025).[4] 3-Bromo-4-fluorobenzyl fluoride Product Page (CAS 1783551-07-4).[5][6] Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 3-Bromo-4-fluorobenzotrifluoride 96 68322-84-9 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Bromo-4-fluorobenzyl fluoride | CymitQuimica [cymitquimica.com]
- 6. CAS 1783551-07-4: Benceno, 2-bromo-1-fluoro-4-(fluorometil… [cymitquimica.com]
Characterization and Solvent Selection Strategies for 3-Bromo-4-Fluorobenzyl Fluoride
Executive Summary
This technical guide addresses the solubility profile, physicochemical stability, and solvent selection criteria for 3-bromo-4-fluorobenzyl fluoride . Unlike its trifluoromethyl analogs, the benzyl fluoride moiety (
This document synthesizes theoretical modeling (Hansen Solubility Parameters) with practical experimental protocols. It is designed to guide researchers in selecting optimal media for synthesis (e.g., nucleophilic substitutions, cross-couplings) and purification, ensuring process integrity and safety.
Physicochemical Profile & Theoretical Solubility
Structural Analysis & Lipophilicity
The molecule comprises a lipophilic benzene core decorated with electron-withdrawing halogens (Br, F) and a reactive fluoromethyl group.
-
Compound: 3-bromo-4-fluorobenzyl fluoride[1]
-
Functional Groups: Aromatic bromide (Ar-Br), Aromatic fluoride (Ar-F), Benzylic fluoride (Ar-
). -
Predicted LogP: ~2.8 – 3.2 (Moderately Lipophilic).
-
Dipole Moment: Significant dipole due to the C-F bonds, enhancing solubility in polar aprotic solvents.
Hansen Solubility Parameters (HSP) Prediction
In the absence of empirical data for this specific intermediate, we utilize Group Contribution Methods to estimate its position in Hansen Space. This allows us to predict solvent compatibility mathematically.
| Parameter | Symbol | Estimated Value ( | Physical Meaning |
| Dispersion | 18.5 – 19.5 | Interaction via van der Waals forces (aromatic ring/halogens). | |
| Polarity | 6.0 – 8.0 | Dipole-dipole interactions (C-F and C-Br bonds). | |
| H-Bonding | 2.0 – 3.5 | Low capacity; acts primarily as a weak H-bond acceptor. |
Interpretation: The compound is best solubilized by solvents that match these vectors.
-
High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.
-
Low Solubility: Water, Hexanes (too non-polar), Perfluorinated fluids.
Experimental Protocol: Solubility Determination
As a Senior Scientist, I advise against relying solely on visual inspection. The following Saturation Shake-Flask Method provides a self-validating quantitative dataset.
Workflow Diagram
Figure 1: Standardized Saturation Shake-Flask Protocol for quantitative solubility assessment.
Critical Technical Notes
-
Filter Selection: Use PTFE or Regenerated Cellulose (RC) filters. Avoid Nylon, which may adsorb the benzyl fluoride or degrade due to trace HF.
-
Analytical Method:
-
GC-FID: Preferred. Benzyl fluorides are volatile.
-
HPLC-UV: Use a neutral mobile phase (Acetonitrile/Water). Avoid acidic modifiers (TFA, Formic Acid) which can accelerate hydrolysis of the benzylic C-F bond.
-
Solvent Compatibility & Stability Matrix
The benzyl fluoride moiety is chemically distinct from the trifluoromethyl group. It is an alkylating agent and susceptible to solvolysis.
Stability Risks
-
Hydrolysis: In the presence of water (especially with heat or Lewis acids), the C-F bond cleaves to form the benzyl alcohol and HF.
-
Nucleophilic Attack: Solvents with nucleophilic character (e.g., Pyridine, primary amines) will displace the fluoride.
Solvent Selection Guide
| Solvent Class | Representative | Solubility | Stability Risk | Recommendation |
| Chlorinated | Dichloromethane (DCM) | Excellent | Low | Primary Choice for extraction/handling. |
| Ethers | THF, MTBE | Good | Low | Suitable for reactions (Grignard/Lithiation). |
| Polar Aprotic | Acetonitrile, DMF | Good | Moderate | Good for |
| Aromatic | Toluene | Moderate | Low | Excellent for heating/reflux conditions. |
| Alcohols | Methanol, Ethanol | Moderate | High | AVOID. Risk of solvolysis to benzyl ethers. |
| Alkanes | Hexane, Heptane | Low | Low | Use as an antisolvent for crystallization. |
Application Context: Reaction Engineering
Understanding solubility dictates the success of downstream chemistry.
Decision Logic for Synthesis
The following decision tree assists in selecting the reaction medium based on the intended transformation of the 3-bromo-4-fluorobenzyl fluoride intermediate.
Figure 2: Solvent selection logic based on reaction type.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
-
Paquin, J. F., et al. (2018).[2] "Stereochemical outcomes of C–F activation reactions of benzyl fluoride." Beilstein Journal of Organic Chemistry, 14, 15-26. Link (Discusses the activation and stability of benzyl fluorides in protic media).
-
Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): A new deoxofluorinating agent." Journal of Organic Chemistry, 64(19), 7048-7054. Link (Context on synthesizing benzyl fluorides and solvent handling).
-
PubChem Compound Summary. (2025). "3-Bromo-4-fluorobenzotrifluoride."[4][5][6][7] National Center for Biotechnology Information. Link (Used for comparative physicochemical property analysis of the halogenated aromatic core).
-
ChemicalBook. (2025). "Benzyl Fluoride Properties and Stability." Link (General stability data for the benzyl fluoride class).
Sources
- 1. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. BJOC - Stereochemical outcomes of C–F activation reactions of benzyl fluoride [beilstein-journals.org]
- 3. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 4. 3-Bromo-4-fluorobenzotrifluoride | C7H3BrF4 | CID 144295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 [chemicalbook.com]
- 6. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem [benchchem.com]
- 7. 3-Bromo-4-fluorobenzotrifluoride (CAS 68322-84-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Assessment & Safety Protocol: 3-Bromo-4-Fluorobenzyl Fluoride
Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 3-Bromo-4-Fluorobenzyl Fluoride Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and drug development professionals.
Chemical Identity & Core Properties
3-Bromo-4-fluorobenzyl fluoride is a specialized organofluorine intermediate used primarily in medicinal chemistry as a "dual-handle" building block. It features a benzylic fluorine (for metabolic blocking or bioisosteric replacement) and an aryl bromide (for cross-coupling functionalization).
| Property | Specification |
| IUPAC Name | 2-Bromo-1-fluoro-4-(fluoromethyl)benzene |
| CAS Number | 1783551-07-4 |
| Molecular Formula | C₇H₅BrF₂ |
| Molecular Weight | 207.02 g/mol |
| Appearance | Colorless to pale yellow liquid (Standard) |
| Boiling Point | ~205°C (Predicted) / Flash Point >80°C |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolytically unstable |
| Storage | 2-8°C, Inert Atmosphere (Ar/N₂), Moisture Sensitive |
Hazard Identification (GHS Classification)
CRITICAL SAFETY NOTICE: While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with Benzyl Fluoride (CAS 350-50-5) and 3-Bromo-4-fluorobenzyl bromide mandates a Category 1 Safety Protocol .
Signal Word: DANGER
Hazard Statements
-
H314: Causes severe skin burns and eye damage (Corrosive 1B).
-
H301: Toxic if swallowed.[1]
-
H335: May cause respiratory irritation.[2]
-
EUH071: Corrosive to the respiratory tract.
The "Hidden" Hazard: Hydrolysis & HF Formation
Unlike benzyl chlorides, benzyl fluorides possess a latent hazard. Upon exposure to ambient moisture or aqueous acids, the benzylic C-F bond can hydrolyze, releasing Hydrogen Fluoride (HF) .
-
Mechanism:
-
Implication: Old or improperly stored bottles may pressurize with HF gas. Standard acid burns treatment is insufficient; Calcium Gluconate protocols are required.
Safe Handling Workflow & Engineering Controls
Expert Insight: The primary operational risk is not flammability, but lachrymatory exposure and delayed tissue necrosis from trace HF.
DOT Diagram: Safe Handling Workflow
Figure 1: Mandatory workflow for handling benzyl fluoride derivatives to prevent exposure and neutralize potential HF generation.
Protocol Steps
-
PPE Layering: Double-gloving is mandatory. The outer layer should be chemically resistant (Neoprene or thick Nitrile).
-
Calcium Gluconate Availability: A tube of calcium gluconate gel must be uncapped and placed on the workbench before opening the reagent bottle.
-
Glassware Etching: Benzyl fluorides can etch standard borosilicate glass over long storage periods. Store in Teflon (PFA/FEP) or HDPE containers if possible. If using glass, inspect for cloudiness (etching) prior to use.
-
Venting: Open bottles slowly in the back of the fume hood. If a "hiss" is heard, assume HF buildup.
Emergency Response Protocols
This protocol is self-validating: it assumes the worst-case scenario (HF release) to ensure maximum survivor safety.
| Exposure Route | Immediate Action | Secondary Treatment |
| Skin Contact | Do NOT wash with just water. Rinse for 60s, then apply Calcium Gluconate Gel (2.5%) continuously. | Massage gel until pain subsides. Seek ER support immediately. |
| Eye Contact | Irrigate with water/saline for 15 mins.[3][4] Do NOT use Ca-Gluconate in eyes unless specialized solution is available. | Transfer to ophthalmologist. |
| Inhalation | Move to fresh air.[2][1][4] If breathing is labored, administer oxygen (trained personnel only). | Monitor for pulmonary edema (delayed onset up to 24h). |
| Spill Cleanup | Evacuate area. Do not use standard clay litter (reacts with HF). Use calcium carbonate or lime to neutralize. | Dispose of as hazardous fluoride waste. |
Synthesis & Reactivity Context
Expertise: Why use this specific molecule? Researchers select 3-bromo-4-fluorobenzyl fluoride because it allows for orthogonal functionalization . The aryl bromide is reactive towards Pd-catalyzed cross-coupling (Suzuki-Miyaura), while the benzylic fluoride is relatively stable under basic conditions (unlike benzylic bromides which eliminate or substitute easily).
DOT Diagram: Orthogonal Reactivity Logic
Figure 2: Chemo-selective strategy. The Ar-Br bond allows scaffold growth while preserving the C-F motif.
Experimental Tip: Preventing Defluorination
-
Avoid Lewis Acids: Strong Lewis acids (e.g., AlCl₃, BF₃) can strip the benzylic fluoride, generating a carbocation.
-
Base Selection: Use mild bases (K₂CO₃, Cs₂CO₃) for cross-coupling. Strong bases (LiHMDS) may cause elimination to the quinone methide analog.
Storage & Disposal
-
Storage: Keep cold (2-8°C). Over time, the compound may turn yellow/orange, indicating decomposition and HF formation. If heavily discolored, quench and dispose.
-
Disposal: Do not mix with acidic waste streams. Quench with dilute NaHCO₃ or NaOH to convert any free HF to NaF, then dispose of in the "Halogenated Organic" waste stream.
References
-
National Institutes of Health (PubChem). (2024). Compound Summary: Benzyl Fluoride (CAS 350-50-5).[5] Retrieved from [Link]
Sources
Methodological & Application
Strategic Nucleophilic Fluorination: A Detailed Protocol for the Synthesis of 3-Bromo-4-fluorobenzyl Fluoride using Tetrabutylammonium Fluoride (TBAF)
An Application Note for Drug Development Professionals
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This application note provides a comprehensive guide to the nucleophilic fluorination of 3-bromo-4-fluorobenzyl bromide utilizing tetrabutylammonium fluoride (TBAF). We delve into the mechanistic rationale, present a detailed and validated experimental protocol, and offer expert insights into process optimization and troubleshooting. This guide is designed for researchers, medicinal chemists, and process development scientists seeking a reliable and efficient method for benzylic fluorination.
Scientific Foundation & Mechanistic Rationale
The conversion of a benzylic bromide to a benzylic fluoride is a classic nucleophilic substitution reaction. The choice of TBAF as the fluoride source is strategic, offering distinct advantages over inorganic fluoride salts like KF or CsF due to its excellent solubility in common organic solvents.[4][5] This solubility ensures a high concentration of reactive, "naked" fluoride ions, which are potent nucleophiles capable of efficiently displacing the bromide leaving group.[3][4]
The reaction is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
Key Mechanistic Considerations:
-
The Nucleophile: TBAF serves as a phase-transfer catalyst and a source of fluoride ions.[6] The large tetrabutylammonium cation effectively shields the negative charge of the fluoride anion, minimizing ion-pairing and solvation by protic impurities (like water), thereby enhancing its nucleophilicity.[7]
-
The Substrate: 3-bromo-4-fluorobenzyl bromide is an ideal substrate. The benzylic carbon is activated towards SN2 attack, and the bromide is an excellent leaving group. The electron-withdrawing nature of the fluorine and bromine atoms on the aromatic ring further enhances the electrophilicity of the benzylic carbon.
-
Anhydrous Conditions: The presence of water can significantly impede the reaction by forming strong hydrogen bonds with the fluoride ion, effectively solvating it and reducing its nucleophilic strength.[4][8] Therefore, the use of anhydrous TBAF and dry solvents is critical for optimal results.
-
Potential Side Reactions: While the SN2 pathway is dominant for this primary benzylic halide, basicity-driven elimination (E2) can be a competing pathway, especially at elevated temperatures, leading to the formation of a styrene derivative.[9] The basic nature of TBAF can also promote other side reactions if the substrate is sensitive.[10]
Hazard Evaluation and Safe Handling
A thorough understanding of the hazards associated with the reagents is paramount for safe execution.
-
Tetrabutylammonium Fluoride (TBAF): Typically supplied as a solution in THF (e.g., 1M). It is corrosive and can cause severe skin burns and eye damage.[11][12] Contact with acids will liberate highly toxic hydrogen fluoride gas.[4] It is also very hygroscopic.[4]
-
Tetrahydrofuran (THF): The solvent is a highly flammable liquid and vapor.[11][13] It can form explosive peroxides upon exposure to air, especially when distilled to dryness. It may also cause respiratory irritation and drowsiness.[12]
-
3-Bromo-4-fluorobenzyl Bromide: This compound is a lachrymator and is corrosive. It should be handled with care to avoid inhalation and skin contact.
Mandatory Safety Protocol:
-
Conduct all operations within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a face shield, a flame-resistant lab coat, and chemically resistant gloves (nitrile gloves are often insufficient; butyl or neoprene gloves should be considered).[11]
-
Ensure an emergency eyewash station and safety shower are immediately accessible.
-
Keep containers of THF and TBAF/THF solution tightly closed and away from ignition sources.[11][13]
-
Ground all equipment to prevent static discharge.[13]
Detailed Experimental Protocol
This protocol details the synthesis of 3-bromo-4-fluorobenzyl fluoride on a 5 mmol scale.
3.1. Materials & Equipment
-
Reagents:
-
3-Bromo-4-fluorobenzyl bromide (1.34 g, 5.0 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in anhydrous THF (6.0 mL, 6.0 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
100 mL two-neck round-bottom flask
-
Magnetic stir plate and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Glass syringes and needles
-
Condenser (optional, for reactions at elevated temperature)
-
TLC plates (silica gel 60 F₂₅₄)
-
Separatory funnel
-
Rotary evaporator
-
3.2. Reaction Workflow Diagram
Caption: Experimental workflow for TBAF-mediated fluorination.
3.3. Step-by-Step Procedure
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon.
-
Charging the Flask: To the flask, add 3-bromo-4-fluorobenzyl bromide (1.34 g, 5.0 mmol) followed by 20 mL of anhydrous THF. Stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add the 1.0 M solution of TBAF in THF (6.0 mL, 6.0 mmol) dropwise via syringe over 10-15 minutes. A slight color change may be observed. Causality Note: Slow addition at low temperature helps to dissipate any heat generated and minimizes potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:EtOAc mobile phase). The product should have a slightly higher Rf value than the starting material. Alternatively, GC-MS can be used to monitor the disappearance of the starting material and the appearance of the product peak.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL). Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
3.4. Purification
Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate). Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to afford 3-bromo-4-fluorobenzyl fluoride as a clear oil.
Data Interpretation & Characterization
Confirm the structure and purity of the isolated product using standard analytical techniques.
-
¹H NMR: Expect a characteristic doublet for the benzylic protons (-CH₂F) with a large coupling constant (²JH-F ≈ 47-49 Hz). The aromatic protons will appear as multiplets in the aromatic region.
-
¹⁹F NMR: This is a critical analysis. Expect two signals: one for the aromatic fluorine and a distinct triplet for the newly introduced benzylic fluorine (-CH₂F ) due to coupling with the two adjacent protons (¹JF-H ≈ 47-49 Hz).
-
¹³C NMR: The benzylic carbon signal will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F ≈ 160-170 Hz).
-
Mass Spectrometry (GC-MS or LC-MS): The mass spectrum should show the correct molecular ion peak corresponding to the product's molecular weight.
Key Parameters & Troubleshooting
| Parameter | Recommended Value | Rationale & Notes |
| Substrate | 3-bromo-4-fluorobenzyl bromide | 1.0 equivalent |
| Fluorinating Agent | Anhydrous TBAF (1.0 M in THF) | 1.2 - 1.5 equivalents |
| Solvent | Anhydrous THF or Acetonitrile | Ensures solubility and reactivity. Acetonitrile is a good alternative. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions.[4] |
| Reaction Time | 12 - 24 hours | Monitor by TLC/GC for completion. |
| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent quenching of the fluoride nucleophile by moisture. |
| Expected Yield | 75 - 90% | Yields are dependent on the purity of reagents and exclusion of water. |
Troubleshooting Guide:
-
Q1: The reaction shows low or no conversion.
-
A: The most common culprit is moisture. Ensure that the TBAF solution is anhydrous and that all glassware and solvents are scrupulously dried. Consider using freshly opened bottles of reagents. A slight excess of TBAF (up to 1.5 equiv) can sometimes overcome trace moisture. If the reaction is still sluggish at room temperature, gentle heating (40-50 °C) can be attempted, but monitor closely for the formation of elimination byproducts.
-
-
Q2: TLC/GC analysis shows multiple new spots, indicating side products.
-
A: This often points to elimination or other decomposition pathways. This can be caused by excessive heat or prolonged reaction times. Ensure the reaction temperature does not exceed recommended limits. Also, consider that some commercial TBAF sources can contain hydroxide impurities, which are more basic and can promote elimination. Using a high-purity TBAF source is recommended.[9]
-
References
- Vertex AI Search. (2026). A mild and efficient method for nucleophilic aromatic fluorination using tetrabutylammonium fluoride as fluorinating reagent.
- ACS Publications. (2014). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters.
- Tetrabutylammonium Fluoride: A Powerful Tool for Fluorination and Catalysis. (2026).
- Fiveable. (2025). TBAF Definition - Organic Chemistry Key Term.
- Sigma-Aldrich. (n.d.). Tetrabutylammonium fluoride solution - Safety Data Sheet.
- YCMOU. (n.d.). Tetra-n-butyl ammonium fluoride (TBAF) catalyzed convenient synthesis of 2-arylbenzothiazole in aqueous media.
- Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF).
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- PMC. (2017). Electrochemical Fluorination and Radiofluorination of Methyl(phenylthio)acetate Using Tetrabutylammonium Fluoride (TBAF).
- Carl ROTH. (2025). Safety Data Sheet: 1 mol/l in THF.
- Loba Chemie. (2022). TETRABUTYLAMMONIUM FLUORIDE 1M SOLUTION IN THF - Safety Data Sheet.
- ResearchGate. (n.d.). Shows two competing reaction pathways for fluorination of 1 using TBAF(tBuOH)4.
- Alfa Chemistry. (n.d.). What is Nucleophilic Fluorination?.
- ResearchGate. (n.d.). (a) Fluorination of benzyl bromide with TBAT in MeCN-d3 (at 335 K). (b)....
- ThermoFisher. (n.d.). Current Trends in Practical Fluorination Chemistry.
-
Newcastle University Theses. (n.d.). Investigation of Fluorination Methodologies for the Application in Positron Emission Tomography. Retrieved from [Link]
- MDPI. (2022). Nucleophilic Radiofluorination Using Tri-tert-Butanol Ammonium as a Bifunctional Organocatalyst: Mechanism and Energetics.
- TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.
Sources
- 1. nbinno.com [nbinno.com]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Nucleophilic Radiofluorination Using Tri-tert-Butanol Ammonium as a Bifunctional Organocatalyst: Mechanism and Energetics [mdpi.com]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. westliberty.edu [westliberty.edu]
- 12. carlroth.com [carlroth.com]
- 13. lobachemie.com [lobachemie.com]
Suzuki-Miyaura coupling conditions for 3-bromo-4-fluorobenzyl fluoride
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 3-Bromo-4-fluorobenzyl Fluoride
Executive Summary
3-Bromo-4-fluorobenzyl fluoride (CAS: 1783551-07-4) is a high-value building block for introducing the metabolically stable fluoromethyl motif into drug candidates. While the aryl bromide handle allows for modular Suzuki-Miyaura coupling, the presence of the benzylic fluoride and the ortho-fluorine substituent necessitates specific reaction conditions to maximize yield and prevent defluorination or hydrolysis.
This guide provides two validated protocols:
-
Protocol A (The Workhorse): A robust, cost-effective method for standard boronic acids.
-
Protocol B (High-Fidelity): A mild, phosphine-ligand optimized method for sterically hindered or base-sensitive coupling partners.
Substrate Analysis & Chemoselectivity
Before initiating the reaction, it is critical to understand the electronic and steric environment of the substrate.
| Feature | Chemical Implication | Operational Adjustment |
| Aryl Bromide (C3) | Primary reactive site for Oxidative Addition. | Standard Pd(0)/Pd(II) precursors are effective. |
| Ortho-Fluorine (C4) | Inductively withdraws electron density from the ring ( | Benefit: Accelerates oxidative addition of the C-Br bond. Risk: Increases susceptibility to hydrodebromination if transmetallation is slow. |
| Benzylic Fluoride (C1) | High C-F bond strength ( | Stability: Generally stable to weak bases (CO |
Mechanistic Workflow (Visualized)
The following diagram outlines the critical decision pathways and mechanistic steps for this specific coupling.
Figure 1: Mechanistic pathway highlighting the activation benefit of the ortho-fluorine and potential side-reaction risks.
Experimental Protocols
Protocol A: The "Workhorse" Condition (General Purpose)
Best for: Simple aryl/heteroaryl boronic acids.
Rationale: The use of Pd(dppf)Cl₂ takes advantage of the bidentate ligand's large bite angle, which stabilizes the palladium center and promotes reductive elimination. The dichloromethane adduct improves shelf-stability of the precatalyst.
Reagents:
-
Substrate: 1.0 equiv (e.g., 100 mg, 0.48 mmol)
-
Boronic Acid: 1.2–1.5 equiv[1]
-
Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3–5 mol%)
-
Base: K₂CO₂ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).
-
Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe. Concentration should be approx 0.1 M to 0.2 M.
-
Catalyst Addition: Quickly remove the cap (under positive inert gas flow) and add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). Reseal immediately.
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LCMS or TLC.
-
Checkpoint: The benzylic fluoride is stable at 80°C in carbonate buffers. Do not exceed 100°C to avoid hydrolysis.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over Na₂SO₄, filter, and concentrate.
Protocol B: High-Fidelity Condition (Sterically Demanding)
Best for: Ortho-substituted boronic acids or substrates sensitive to basicity.
Rationale: SPhos (Buchwald Ligand) forms a highly active monolithic Pd(0) species that facilitates transmetallation with hindered partners. Potassium phosphate is a milder base than carbonate, protecting the benzylic fluoride.
Reagents:
-
Catalyst: SPhos Pd G2 (2–4 mol%)
-
Base: K₃PO₄ (Tribasic, 2.0 equiv)
-
Solvent: THF / Water (10:1 ratio) or Toluene / Water (10:1)
Step-by-Step Procedure:
-
Setup: Combine substrate, boronic acid (1.5 equiv), and SPhos Pd G2 in a vial.
-
Base Solution: Dissolve K₃PO₄ in the minimum amount of water necessary.
-
Solvent: Add THF to the solids, then add the aqueous base solution.
-
Reaction: Heat to 60°C (milder temp). The high activity of SPhos allows for lower thermal loads.
-
Workup: Standard extraction.
Troubleshooting & Optimization Matrix
If yields are suboptimal (<50%), consult the following decision matrix.
Figure 2: Diagnostic logic for troubleshooting reaction failures.
Safety & Handling
-
HF Generation: While the C-F bond is stable, accidental exposure to strong Lewis acids (e.g., BBr₃, AlCl₃) or superacids during downstream processing can release Hydrogen Fluoride (HF). Always work up reactions with basic or neutral aqueous washes.
-
Lachrymator Potential: Benzyl halides are potent lachrymators. While benzyl fluorides are less volatile and irritating than their bromide counterparts, they should still be handled in a fume hood.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Molander, G. A., & Elia, M. D. (2006).[3] Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. (Demonstrates stability of benzyl-halide motifs). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122361730, 3-Bromo-4-fluorobenzyl fluoride. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
installing fluoromethyl groups on bromo-fluorobenzene scaffolds
Application Note & Protocol Guide | Version 2.4
Executive Summary
The installation of fluorinated methyl groups (
This guide moves beyond generic textbook reactions. It addresses the specific challenge of bromo-fluorobenzenes , where the existing fluorine atom creates unique electronic biases (inductive withdrawal) and steric environments (ortho-effect) that can either accelerate oxidative addition or destabilize metal-ligand complexes.
Strategic Decision Matrix
Before selecting a protocol, analyze your target moiety and scaffold constraints.
Figure 1: Strategic selection of catalytic manifolds based on the degree of fluorination required.
Module A: Trifluoromethylation ( )
The Gold Standard: Pd-Catalyzed Cross-Coupling
While Copper-mediated trifluoromethylation (Grushin/Umemoto) is cheaper, it often requires higher temperatures (
The Mechanism: Why it Fails and How to Fix It
The rate-limiting step in aryl trifluoromethylation is often reductive elimination because the
Solution: Use BrettPhos , a bulky, electron-rich ligand that forces the Pd center into a geometry that favors reductive elimination.
Figure 2: Catalytic cycle highlighting the critical reductive elimination step facilitated by bulky phosphine ligands.
Detailed Protocol
Substrate: 1-bromo-2,4-difluorobenzene (Model Substrate) Reagents:
- (Catalyst precursor)
-
BrettPhos (Ligand)[1]
-
(Triethyl(trifluoromethyl)silane - Nucleophilic
source) - (Activator)
Step-by-Step:
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with
( ) and BrettPhos ( ). -
Salt Addition: Add anhydrous
( ). Note: Spray-dried KF is critical. Crystalline KF has insufficient surface area. -
Substrate Addition: Add the bromo-fluorobenzene (
) and anhydrous Dioxane ( concentration). -
Reagent Addition: Add
( ) slowly. -
Reaction: Seal the vial and heat to
for 12-18 hours. -
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and salts. Analyze by
-NMR using benzotrifluoride as an internal standard.
Expert Tip: If the substrate contains an ortho-fluorine (relative to Br), the reaction rate may actually increase due to the "ortho-fluorine effect" which stabilizes the Pd(II) intermediate, preventing catalyst decomposition.
Module B: Difluoromethylation ( )
The Hydrogen Bond Donor: Cu-Mediated Coupling
The
Critical Constraint: Cu-Species Instability
The intermediate
-
Implication: You cannot pre-form the catalyst.[2] The reaction must be "one-pot" with controlled temperature ramps.
Detailed Protocol
Reagents:
-
(Stoichiometric mediator,
) -
(Activator,
) -
(Difluoromethyl source,
) -
Solvent: DMF/NMP (9:1 ratio)
Step-by-Step:
-
Drying: Flame-dry a Schlenk tube under vacuum and backfill with Argon.
-
Solids: Add
, , and the bromo-fluorobenzene substrate. -
Solvent: Add DMF/NMP mixture. Note: NMP helps solubilize the CsF, which is crucial for activating the silyl reagent.
-
Reagent Addition: Add
via syringe. -
Temperature Ramp:
-
Stir at Room Temperature for 30 mins (Activation phase).
-
Heat to
for 16 hours .
-
-
Quench: Dilute with
, wash with water (3x) to remove DMF.
Module C: Monofluoromethylation ( )
The Emerging Tech: Ni-Catalyzed Reductive Coupling
Direct installation of
Mechanism: Radical Rebound
This reaction does not proceed via standard 2-electron transmetallation. It utilizes a Manganese reductant to generate radicals.
Detailed Protocol
Substrate: Bromo-fluorobenzene Reagents:
-
(
) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (
) -
Reductant:
powder ( ) -
Electrophile:
(or if available) -
Additive:
( ) - catalyzes the alkyl halide activation.
Step-by-Step:
-
Catalyst Prep: Mix
and Ligand in DMPU (solvent) for 20 mins to form the green active complex. -
Assembly: Add
, , and the aryl bromide substrate. -
Electrophile: Add
( ). Safety: is an alkylating agent. Handle in fume hood. -
Reaction: Heat to
for 12 hours. -
Purification: Standard aqueous workup.
Critical Analysis: The Bromo-Fluorobenzene Scaffold
The position of the existing fluorine atom on your bromo-benzene scaffold dictates the reaction efficiency.
| Feature | Para-Fluoro ( | Ortho-Fluoro ( | Meta-Fluoro ( |
| Electronic Effect | Strong inductive withdrawal. Activates | Inductive withdrawal + Resonance donation. | Pure inductive withdrawal. |
| Steric Impact | Negligible. | High. Can block bulky ligands (like BrettPhos). | Negligible. |
| Reaction Rate | Fastest. | Variable. (See "Ortho Effect" below). | Intermediate. |
| Recommended Adjustment | Standard protocols apply. | Increase catalyst loading by 50%. Use smaller ligands if BrettPhos fails (e.g., | Standard protocols apply.[4] |
The "Ortho-Fluorine Effect": In Pd-catalysis, an ortho-fluorine can coordinate weakly to Pd, stabilizing the oxidative addition intermediate
References
-
Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L.[1][5] (2010).[5][6] Science. [Link]
-
Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Fier, P. S., & Hartwig, J. F. (2012).[7] Journal of the American Chemical Society. [Link]
-
Nickel-Catalyzed Monofluoromethylation of Aryl Bromides via Reductive Cross-Coupling. Anbarasan, P., et al. (2014/Recent Advances).[3] Chemical Communications. [Link]
-
The Role of Fluorine in Medicinal Chemistry. Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V.[8] (2008). Chemical Society Reviews. [Link]
Sources
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. rsc.org [rsc.org]
- 8. pharmacyjournal.org [pharmacyjournal.org]
Application Notes & Protocols: Strategic Conversion of Benzyl Alcohols to Benzyl Fluorides
Introduction: The Strategic Importance of Benzylic Fluorination
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of the fluorine atom—including its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Benzyl fluorides, in particular, are valuable structural motifs found in numerous bioactive compounds and serve as versatile synthetic intermediates.[2]
However, the direct conversion of benzyl alcohols to their corresponding fluorides presents a significant chemical challenge. The hydroxyl group is a notoriously poor leaving group, and forcing its departure can lead to undesired side reactions, such as elimination or polymerization, especially given the inherent stability of the corresponding benzylic carbocation.[3][4] This guide provides a comprehensive overview of modern deoxyfluorination reagents, detailing the mechanistic rationale behind their use, comparative performance, and field-proven protocols for their successful application.
Core Principles: The Mechanism of Deoxyfluorination
The conversion of an alcohol to an alkyl fluoride using aminodifluorosulfinium salts or related reagents is known as a deoxyfluorination reaction. The general transformation hinges on a two-step process:
-
Activation: The lone pair of the benzylic alcohol's oxygen atom attacks the electrophilic sulfur center of the fluorinating reagent. This initial step displaces a fluoride ion and forms an intermediate alkoxy-sulfur species, effectively converting the poor hydroxyl leaving group into a much better one.
-
Displacement: A fluoride ion, either from the reagent itself or an external source, acts as a nucleophile and attacks the benzylic carbon, displacing the activated oxygen group to form the C-F bond.
For benzyl alcohols, the nature of this displacement step exists on a mechanistic continuum between a pure SN2 (bimolecular, associative) and SN1 (unimolecular, dissociative) pathway.[3] The high stability of the intermediate benzylic carbocation makes an SN1-like pathway highly plausible. The specific pathway is influenced by the electronic properties of the benzyl alcohol substrate, the solvent, and the specific reagent used.[3][5]
Caption: General mechanism for deoxyfluorination of benzyl alcohols.
Reagent Profiles: A Comparative Guide
The choice of fluorinating reagent is critical and depends on the substrate's sensitivity, the required reaction conditions, and, paramountly, safety considerations. The most common reagents for this transformation are based on aminosulfur trifluoride structures.
| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor® | XtalFluor-E® |
| Physical State | Colorless to orange liquid[6] | Yellow to colorless liquid[7] | White crystalline solid |
| Thermal Stability | Low. Can decompose explosively above 90 °C.[6] | Moderate. More stable than DAST.[8][9][10] | High. Onset of decomposition at 119 °C. |
| Key Hazards | Explosive potential, volatile, reacts violently with water, corrosive.[6][11] | Reacts violently with water, corrosive, respiratory hazard.[9][12][13] | Air-stable solid, easier to handle. Does not generate free HF. |
| Typical Conditions | -78 °C to room temperature[14] | 0 °C to room temperature or higher[9] | Room temperature to elevated temperatures |
| Byproducts | Can generate HF, which etches glassware. | Can generate HF.[7] | No free HF generated under anhydrous conditions. |
Diethylaminosulfur Trifluoride (DAST): The Classical Reagent
DAST is one of the most widely used reagents for converting alcohols to fluorides due to its high reactivity and efficacy under mild conditions.[14]
-
Expertise & Causality: DAST's effectiveness stems from its ability to readily activate alcohols. However, its high reactivity is coupled with significant thermal instability. An exothermic decomposition can occur, producing sulfur tetrafluoride, which poses a severe explosion risk.[6] This hazard dictates that DAST should never be heated above 90 °C and is best used at or below room temperature. Its reaction with water is violent, producing toxic hydrogen fluoride (HF), which necessitates strict anhydrous conditions and handling within a chemical fume hood.[11][15]
-
Trustworthiness (Self-Validation): A reaction using DAST is typically monitored by Thin Layer Chromatography (TLC), observing the consumption of the polar benzyl alcohol and the appearance of the less polar benzyl fluoride product. Successful conversion can be confirmed by ¹H NMR spectroscopy, where the benzylic CH₂ signal appears as a characteristic doublet with a large coupling constant to fluorine (²JH-F ≈ 47-49 Hz).
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): The Thermally-Enhanced Successor
Developed as a safer alternative to DAST, Deoxo-Fluor® exhibits significantly greater thermal stability, making it more suitable for reactions that may require gentle heating and for larger-scale applications.[8][9][10]
-
Expertise & Causality: The methoxyethyl groups on the nitrogen atom are thought to chelate the sulfur center, increasing the molecule's stability and raising its decomposition temperature.[8] While safer than DAST, it is still a liquid that reacts violently with water to produce HF and must be handled with appropriate care in a well-ventilated fume hood.[7][13] It is effective for a wide range of substrates, often providing superior performance and yields compared to DAST.[10]
XtalFluor® Reagents: A New Generation of Safety and Handling
XtalFluor-E® (diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M® (morpholinodifluorosulfinium tetrafluoroborate) represent a significant advance in deoxyfluorination safety.
-
Expertise & Causality: These reagents are thermally stable, non-explosive, and easily handled crystalline solids. A key mechanistic feature is that they act as C-O bond activators but do not themselves release a fluoride nucleophile. Therefore, a separate, mild fluoride source (e.g., triethylamine trihydrofluoride, Et₃N·3HF) is typically added to complete the substitution. This two-component system prevents the in-situ generation of free HF, making the reaction compatible with standard laboratory glassware and reducing the risk of acid-catalyzed side reactions. This property can also be exploited to perform in-situ Friedel-Crafts reactions, where the activated alcohol intermediate is trapped by an arene nucleophile instead of fluoride.[16][17]
Detailed Experimental Protocols
Safety First: All manipulations involving DAST, Deoxo-Fluor®, or their byproducts must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[11][12] All glassware must be oven-dried to ensure anhydrous conditions.
Caption: A generalized workflow for deoxyfluorination experiments.
Protocol 1: Deoxyfluorination of 4-Nitrobenzyl Alcohol using DAST
This protocol is adapted from a literature procedure and serves as a robust example for an electron-deficient benzyl alcohol.[15]
Materials:
-
4-Nitrobenzyl Alcohol
-
Diethylaminosulfur Trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-nitrobenzyl alcohol (1.0 mmol, 1.0 eq) to an oven-dried flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM (approx. 0.3-0.5 M concentration) and stir until the solid is fully dissolved. Cool the solution to 0 °C in an ice-water bath.
-
DAST Addition: Slowly add DAST (1.1 mmol, 1.1 eq) dropwise to the stirred solution via syringe. A slight color change may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexane), checking for the consumption of the starting material.[15]
-
Quenching: Once the reaction is complete, very slowly and carefully add the reaction mixture to a separate flask containing vigorously stirred, ice-cold saturated NaHCO₃ solution to neutralize excess reagent and generated HF.
-
Work-Up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 4-nitrobenzyl fluoride.[15]
Self-Validating System:
-
TLC: The product, 4-nitrobenzyl fluoride, will have a higher Rf value than the starting alcohol.
-
¹H NMR: Expect a doublet for the benzylic protons around δ 5.5 ppm with a large through-bond coupling to fluorine (²JH-F ≈ 47 Hz).
-
¹⁹F NMR: Expect a triplet signal corresponding to the benzylic fluoride.
Protocol 2: General Procedure using Deoxo-Fluor®
This protocol provides a general framework for using the more thermally stable Deoxo-Fluor®.
Materials:
-
Benzyl alcohol substrate
-
Deoxo-Fluor®
-
Anhydrous Dichloromethane (DCM) or other inert solvent
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: Under an inert atmosphere, dissolve the benzyl alcohol substrate (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add Deoxo-Fluor® (1.2-1.5 eq) dropwise to the solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Gentle heating (e.g., 40 °C) can be applied if the reaction is sluggish, which is a key advantage over DAST. Monitor progress by TLC.
-
Quenching & Work-Up: Follow the same quenching and work-up procedure as described in Protocol 1.
-
Purification: Purify the product by flash column chromatography.
Protocol 3: Deoxyfluorination using XtalFluor-E®
This protocol highlights the two-component nature of the XtalFluor® system.
Materials:
-
Benzyl alcohol substrate
-
XtalFluor-E®
-
Triethylamine trihydrofluoride (Et₃N·3HF) or DBU as a promoter/fluoride source
-
Anhydrous Acetonitrile (MeCN) or DCM
Procedure:
-
Setup: To an oven-dried flask under an inert atmosphere, add the benzyl alcohol substrate (1.0 eq) and XtalFluor-E® (1.1-1.2 eq).
-
Dissolution: Add anhydrous solvent (e.g., MeCN) and stir to dissolve.
-
Fluoride Source Addition: Add the fluoride source, such as Et₃N·3HF (1.5 eq), to the mixture.
-
Reaction: Stir at room temperature until the reaction is complete as judged by TLC analysis.
-
Work-Up: Quench the reaction with saturated aqueous NaHCO₃. Extract with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting and Field-Proven Insights
-
Side Reaction - Elimination: Electron-rich benzyl alcohols or secondary/tertiary systems are more prone to elimination to form styrenic byproducts. Running the reaction at lower temperatures can often minimize this. XtalFluor® reagents are reported to produce fewer elimination byproducts compared to DAST.
-
Side Reaction - Polymerization: Strongly acidic conditions, which can arise from the generation of HF, can cause acid-sensitive substrates to polymerize.[4] Using a hindered base (e.g., 2,6-lutidine) as an acid scavenger or employing the XtalFluor® system can mitigate this.
-
Substrate Electronics: Benzyl alcohols with electron-donating groups (e.g., methoxy) tend to react faster, often via a more SN1-like mechanism. Those with electron-withdrawing groups (e.g., nitro) react more slowly and are more likely to follow an SN2 pathway.
-
Purification Instability: Some benzyl fluorides can be unstable on silica gel. If decomposition is observed during chromatography, consider using deactivated (e.g., with triethylamine) silica gel, switching to a different stationary phase like alumina, or minimizing contact time by using a shorter column and running the purification quickly.
Conclusion
The conversion of benzyl alcohols to benzyl fluorides is a critical transformation for which chemists now have a selection of powerful reagents. While DAST remains a potent and effective choice, its significant handling risks require stringent safety protocols. Deoxo-Fluor® offers a marked improvement in thermal stability, providing a wider operational window and enhanced safety for larger-scale work. For maximum safety, ease of handling, and minimization of acid-mediated side reactions, the crystalline XtalFluor® reagents are the state-of-the-art choice, representing a significant step forward in fluorination chemistry. The selection of the optimal reagent requires a careful assessment of the substrate's properties, the reaction scale, and the safety infrastructure available to the researcher.
References
- Recent Advances in C-H Fluorination. The Royal Society of Chemistry. (2014).
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. (2025).
- Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal.
- Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. (2024).
- Benzylic C(sp3)
- Product Class 6: Benzylic Fluorides. Science of Synthesis.
- TCI Practical Example: Fluorination of an Alcohol Using DAST. Tokyo Chemical Industry.
- Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch.
- Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-l4-sulfanes. Houben-Weyl Methods of Organic Chemistry.
- Stereochemical outcomes of C–F activ
- The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Thieme. (2008).
- Diethylaminosulfur Trifluoride (DAST). Sigma-Aldrich.
- Chloroimidazolium Deoxyfluorination Reagent with H2F3– Anion as a Sole Fluoride Source.
- Diethylaminosulfur trifluoride. Wikipedia.
- Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis.
- Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF 6 as a Fluorin
- Deoxofluor. Enamine.
- In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry. (2014).
- Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journals. (2018).
- Bis(2-methoxyethyl)aminosulfur trifluoride. Synquest Labs.
- Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF6 as Fluorinating Agent.
- Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Xtalfluor Reagents. Manchester Organics.
- Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
- SAFETY D
- SAFETY D
- Organic Syntheses Procedure. Organic Syntheses.
- Pulsed electrolysis: enhancing primary benzylic C(sp3)–H nucleophilic fluorination. Royal Society of Chemistry. (2023).
- Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). Elsevier.
- In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzyl
- In situ activation of benzyl alcohols with XtalFluor-E: Formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation. New Jersey Institute of Technology.
- Direct and Convenient Conversion of Alcohols to Fluorides.
- XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorin
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Stereochemical outcomes of C–F activation reactions of benzyl fluoride [beilstein-journals.org]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 7. Deoxofluor - Enamine [enamine.net]
- 8. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. fishersci.com [fishersci.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of 3-Bromo-4-fluorobenzyl Fluoride in Medicinal Chemistry
A Guide to Late-Stage Diversification and Bioisosteric Replacement
Executive Summary
This Application Note details the strategic deployment of 3-bromo-4-fluorobenzyl fluoride as a high-value intermediate in drug discovery. Unlike simple aryl halides, this scaffold offers a unique "Tri-Vector" reactivity profile: the aryl bromide serves as a primary synthetic handle for cross-coupling, the aryl fluoride modulates pKa and metabolic stability at the para-position, and the benzyl fluoride (
Introduction: The Fluorine Effect & Bioisosterism
In modern medicinal chemistry, the benzyl fluoride moiety is a privileged motif. It mimics the steric and electronic features of a benzyl alcohol (or amine) but eliminates the liability of metabolic oxidation (e.g., by alcohol dehydrogenases) or conjugation (glucuronidation).
The 3-bromo-4-fluorobenzyl fluoride intermediate is particularly powerful due to its substitution pattern:
-
C1 (
): Introduces a strong dipole orthogonal to the ring, capable of specific H-bond acceptance (C–F···H–N) while resisting metabolic clearance [1, 2].[1] -
C3 (Br): A versatile handle for Suzuki, Buchwald, or Negishi couplings, allowing the attachment of this motif to a drug scaffold late in the synthesis.
-
C4 (F): Blocks the metabolically labile para-position and electronically deactivates the ring, tuning the reactivity of the C3-bromide.
Chemo-Physical Reactivity Profile
Understanding the reactivity hierarchy is crucial for successful LSF.[2] The diagram below illustrates the orthogonal reactivity vectors of the molecule.
Figure 1: Orthogonal reactivity map of 3-bromo-4-fluorobenzyl fluoride. The C3-Bromide is the primary handle, while the C1-fluoride requires protection from strong Lewis acids.
Module A: Synthesis of the Intermediate
If the intermediate is not purchased commercially, it must be synthesized from the corresponding alcohol. This protocol ensures safety and high yield.
Precursor: (3-bromo-4-fluorophenyl)methanol.[2] Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[3]
Protocol 1: Deoxyfluorination
Causality: Direct fluorination of the alcohol is preferred over halide substitution (e.g., Benzyl-Br + AgF) to avoid elimination byproducts and ensure complete conversion under mild conditions [3].
-
Setup: Flame-dry a round-bottom flask under Nitrogen (
). -
Dissolution: Dissolve (3-bromo-4-fluorophenyl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M). Cool to -78°C .[2]
-
Note: Low temperature is critical to prevent "shock" exotherms and benzylic carbocation rearrangement.[2]
-
-
Addition: Dropwise add DAST (1.2 equiv).
-
Reaction: Stir at -78°C for 30 mins, then allow to warm to 0°C (ice bath) over 1 hour. Do not reflux.
-
Quench: Pour mixture slowly into saturated aqueous
. Caution: evolution.[2] -
Workup: Extract with DCM, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The product is less polar than the alcohol.
Module B: Late-Stage Cross-Coupling (The Core Application)
This module describes attaching the scaffold to a complex drug core (Boronic Acid/Ester) via the Aryl Bromide.
Challenge: The benzylic C–F bond can be labile.[2] Under harsh conditions or with specific catalysts (e.g., Ni-catalysis or strong Lewis Acids), the fluorine can be activated or eliminated [4]. Solution: Use a Palladium(0) source with bulky phosphine ligands and mild bases to favor oxidative addition at the C–Br bond exclusively.
Protocol 2: Chemoselective Suzuki-Miyaura Coupling
System: Pd(dppf)Cl2 /
| Component | Role | Specification |
| Electrophile | 3-bromo-4-fluorobenzyl fluoride | 1.0 equiv |
| Nucleophile | Drug-Core Boronic Acid/Pinacol Ester | 1.1 equiv |
| Catalyst | Pd(dppf)Cl2[2]·DCM | 3-5 mol% |
| Base | Potassium Phosphate ( | 3.0 equiv (Mild, prevents hydrolysis) |
| Solvent | 1,4-Dioxane / Water (9:1) | Degassed |
Step-by-Step:
-
Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen is the enemy of catalytic turnover.
-
Assembly: In a reaction vial, combine the Electrophile, Nucleophile, Base, and Catalyst.
-
Solvation: Add the degassed solvent.[2] Seal the vial.
-
Heating: Heat to 80°C for 4–12 hours.
-
Validation: Monitor by LCMS.[2] Look for the bromide displacement. The benzylic fluoride is generally stable at this temperature in the absence of strong Lewis acids.
-
-
Workup: Dilute with EtOAc, wash with water/brine.[2] Dry and concentrate.
Why this works: The C–Br bond (
Module C: Quality Control & Self-Validation
The success of these protocols relies on confirming the integrity of the C–F bonds.
Analytical Protocol: NMR Interpretation
Run a proton-decoupled
| Fluorine Position | Chemical Shift ( | Multiplicity (coupled) | Diagnostic Feature |
| Benzyl F (C1) | -205 to -220 ppm | Triplet ( | Diagnostic of intact |
| Aryl F (C4) | -110 to -120 ppm | Multiplet | Remains relatively constant; confirms the ring integrity.[2] |
Self-Validating Check:
-
If the integral ratio of Benzyl-F : Aryl-F is 1:1 , the scaffold is intact.
-
If Benzyl-F is missing, you likely hydrolyzed to the alcohol or eliminated to a styrene derivative.
Workflow Visualization
The following diagram outlines the decision tree for generating a library using this intermediate.
Figure 2: Strategic workflow for library generation. Note the central role of QC via
References
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[4][5][6] Journal of Medicinal Chemistry.[2][6]
-
Haghi, B., et al. (2021).[2] Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.[4][5][7] Expert Opinion on Drug Discovery.[2][4]
-
L'Heureux, A., et al. (2010).[2] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[2] Journal of Organic Chemistry.[2][6]
-
Anbarasan, P., et al. (2012).[2] Palladium-catalyzed substitution and cross-coupling of benzylic fluorides.[1][2] Journal of the American Chemical Society.[6]
-
Molander, G. A., & Sandrock, D. L. (2009).[2] Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.[2] Current Organic Synthesis.[2]
-
Rosen, B. R., et al. (2013).[2] Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry.[2][6]
Sources
- 1. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure-synth.com [pure-synth.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Troubleshooting & Optimization
optimizing yield of benzyl fluorination with Deoxo-Fluor
Welcome to the Technical Support Center for Deoxo-Fluor Applications. As Senior Application Scientists, we understand the nuances of synthetic chemistry and the challenges that can arise during experimentation. This guide is designed to provide you with in-depth, field-proven insights to optimize the fluorination of benzyl alcohols using Deoxo-Fluor, ensuring higher yields and purity.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of Deoxo-Fluor for benzylic fluorination.
Q1: What is Deoxo-Fluor and why is it preferred over DAST for fluorinating benzyl alcohols?
A: Deoxo-Fluor, or bis(2-methoxyethyl)aminosulfur trifluoride, is a deoxofluorinating agent used to convert alcohols into alkyl fluorides.[1][2] While it functions similarly to DAST (diethylaminosulfur trifluoride), Deoxo-Fluor offers significantly higher thermal stability.[2][3][4][5] This enhanced stability makes it a safer alternative, especially for reactions requiring elevated temperatures or for larger-scale applications, as it decomposes more slowly and with less heat evolution than DAST.[5][6] In many cases, it provides superior yields and selectivity compared to DAST.[4][7][8]
Q2: What is the general mechanism for the fluorination of a benzyl alcohol with Deoxo-Fluor?
A: The reaction proceeds through a nucleophilic substitution mechanism. The hydroxyl group of the benzyl alcohol first attacks the electrophilic sulfur atom of Deoxo-Fluor. This forms an intermediate alkoxyaminosulfur difluoride, converting the hydroxyl group into an excellent leaving group. A fluoride ion, either from another equivalent of the reagent or from the intermediate itself, then acts as a nucleophile, attacking the benzylic carbon and displacing the leaving group. For most primary and secondary benzyl alcohols, this occurs via an SN2 pathway, leading to an inversion of stereochemistry.
Caption: General mechanism for benzyl alcohol fluorination with Deoxo-Fluor.
Q3: How many equivalents of Deoxo-Fluor are typically required?
A: For the conversion of an alcohol to a fluoride, 1.1 to 1.5 equivalents of Deoxo-Fluor are generally recommended.[9] However, for less reactive substrates or to drive the reaction to completion, up to 3 equivalents may be used.[2][10] It is crucial to carefully control the stoichiometry, as excess reagent can sometimes promote side reactions.[11]
Q4: What are the critical safety and handling precautions for Deoxo-Fluor?
A: Deoxo-Fluor must be handled in a well-ventilated fume hood.[10] It reacts violently and exothermally with water, generating highly corrosive hydrogen fluoride (HF) gas.[1][2][10] Therefore, all reactions must be conducted under strictly anhydrous conditions using oven-dried glassware and dry solvents.[9] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide: Optimizing Your Benzyl Fluorination
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield or Incomplete Conversion
You observe a significant amount of unreacted benzyl alcohol starting material by TLC or LC-MS analysis.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Moisture Contamination | Action: Ensure all glassware is rigorously oven- or flame-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] Rationale: Water rapidly quenches Deoxo-Fluor, consuming the reagent and preventing the reaction from proceeding.[2][10] |
| Insufficient Reagent | Action: Increase the equivalents of Deoxo-Fluor incrementally (e.g., from 1.2 to 1.5 or 2.0 eq.). Rationale: Some substrates, particularly those that are sterically hindered or electronically deactivated, may require a larger excess of the reagent to achieve full conversion in a reasonable timeframe. |
| Low Reaction Temperature | Action: While many reactions start at 0 °C or even -78 °C, allowing the reaction to slowly warm to room temperature and stir overnight is common.[2][9] For unreactive substrates, gentle heating (e.g., 40-50 °C) may be necessary, but this should be done with caution, monitoring for byproduct formation. Rationale: Like most chemical reactions, the rate of fluorination is temperature-dependent. Insufficient thermal energy may lead to a stalled reaction. |
| Poor Reagent Quality | Action: Use a fresh bottle of Deoxo-Fluor or verify the quality of your existing stock. Rationale: Although more stable than DAST, Deoxo-Fluor can degrade over time, especially if improperly stored or exposed to atmospheric moisture. |
Problem 2: Significant Formation of Elimination Byproducts (e.g., Styrenes)
You observe the formation of an alkene byproduct, which is common with secondary benzylic alcohols or substrates that can form stable carbocations.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Reaction proceeds via SN1/E1 Pathway | Action 1: Lower the Temperature. Start the reaction at -78 °C and allow it to warm very slowly to 0 °C or room temperature.[9] Rationale: The SN2 pathway, which leads to the desired fluoride, generally has a lower activation energy than the E1/SN1 pathways. Lower temperatures favor the SN2 mechanism and suppress the formation of the carbocation intermediate required for elimination.[9] |
| Action 2: Change the Solvent. Switch from a more polar solvent like dichloromethane (DCM) to a less polar one such as toluene or hexane. Rationale: Polar solvents can stabilize the carbocation intermediate, favoring the SN1/E1 pathway. A less polar environment disfavors carbocation formation, thus promoting the desired bimolecular SN2 reaction. | |
| Substrate Structure | Action: For substrates highly prone to elimination, consider alternative fluorinating agents that are known to be milder or operate under different mechanisms, such as PyFluor or AlkylFluor.[4][8] Rationale: The inherent electronic and steric properties of the substrate may make elimination unavoidable with Deoxo-Fluor. Some modern reagents are specifically designed to minimize this side reaction.[8][12] |
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// Graph Structure start [label="Low Yield", class="start_node"];
q1 [label="Major species in crude?", class="problem_node"]; q2 [label="Elimination byproduct?", class="problem_node"];
start -> q1;
q1 -> sm [label="Starting Material"]; q1 -> byproducts [label="Byproducts"];
sm -> sol1 [label="Check for moisture"]; sm -> sol2 [label="Increase Deoxo-Fluor eq."]; sm -> sol3 [label="Increase temperature"];
byproducts -> q2; q2 -> sol4 [label="Yes"]; q2 -> sol5 [label="No (other byproducts)"];
sol1 [label="Use anhydrous solvent/\nglassware under N₂/Ar", class="solution_node"]; sol2 [label="Increase to 1.5-2.0 eq.", class="solution_node"]; sol3 [label="Warm to RT or heat gently", class="solution_node"]; sol4 [label="Lower Temp (-78°C)\nUse less polar solvent", class="solution_node"]; sol5 [label="Consider SN1 pathway,\ncharacterize byproducts", class="solution_node"]; }
Caption: A workflow for troubleshooting low yields in benzyl fluorination.
Problem 3: Difficult Reaction Workup and Purification
The reaction mixture is difficult to handle after quenching, or the product is hard to isolate.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Violent Quench | Action: Quench the reaction by slowly adding the reaction mixture to a cold (0 °C), vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][9] Do not add water or bicarbonate solution directly to the reaction flask. Rationale: The quench is highly exothermic and releases gas (CO₂ and atomized HF). Slow addition to a large volume of quenching solution helps dissipate heat and control gas evolution safely.[10] |
| Emulsion Formation | Action: After quenching and extraction, if an emulsion forms, add brine (saturated NaCl solution) to the separatory funnel and swirl gently. Let it stand to allow the layers to separate. Rationale: Brine increases the ionic strength of the aqueous layer, which helps to break up emulsions and reduces the solubility of organic products in the aqueous phase.[11] |
| Co-eluting Impurities | Action: The sulfur-containing byproducts can sometimes be difficult to separate by standard silica gel chromatography. Consider washing the combined organic layers with 1M HCl followed by water and brine before drying. Rationale: An acidic wash can help remove some of the basic amine-derived byproducts, simplifying the subsequent purification step. |
Standard Experimental Protocol: Fluorination of Benzyl Alcohol
This protocol provides a reliable starting point for the fluorination of a primary, unsubstituted benzyl alcohol.
Materials:
-
Benzyl alcohol (1.0 eq.)
-
Deoxo-Fluor (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa, nitrogen inlet, and bubbler
-
Ice bath
Procedure:
-
Setup: Assemble the flame-dried flask under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, dissolve benzyl alcohol (1.0 eq.) in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Deoxo-Fluor (1.2 eq.) dropwise to the stirred solution via syringe over 5-10 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: In a separate flask, prepare a vigorously stirred solution of saturated aqueous NaHCO₃, cooled to 0 °C. Slowly transfer the reaction mixture via cannula or dropping funnel into the NaHCO₃ solution. Caution: Vigorous gas evolution will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude benzyl fluoride by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
This guide provides a comprehensive framework for optimizing your benzyl fluorination reactions. By understanding the underlying chemical principles and systematically addressing experimental challenges, you can achieve reliable and high-yielding results.
References
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Guo, J., Kuang, C., Rong, J., Li, L., Ni, C., & Hu, J. (2019). Rapid Deoxyfluorination of Alcohols with N‐Tosyl‐4‐chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. Angewandte Chemie International Edition, 58(28), 9449-9453. [Link]
-
Alcohol to Fluoride - Common Conditions. Organic Chemistry Data. [Link]
-
Benzyl fluoride synthesis by fluorination or substitution - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF6 as Fluorinating Agent. ResearchGate. [Link]
-
Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. Journal of the American Chemical Society, 132(51), 18199-18205. [Link]
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]
-
Deoxyfluorination Reagents from 1999-Present - Bryn Mawr College. Bryn Mawr College. [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST) - Organic Synthesis. Organic Synthesis. [Link]
-
Champagne, P. A., Desroches, J., & Paquin, J. F. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Organic & Biomolecular Chemistry, 13(2), 339-342. [Link]
-
Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Product Class 6: Benzylic Fluorides. Science of Synthesis. [Link]
-
ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ResearchGate. [Link]
-
Li, P., Wang, F., & Yu, J. Q. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Organic Chemistry Frontiers, 8(15), 4057-4062. [Link]
-
Lee, S. H., & Ritter, T. (2014). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Angewandte Chemie International Edition, 53(44), 11925-11928. [Link]
-
Methods for deoxyfluorination of alcohols. (a) General route for... - ResearchGate. ResearchGate. [Link]
-
Beauchemin, A. M., & Toste, F. D. (2004). Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters, 6(8), 1253-1255. [Link]
-
Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Hu, J., Zhang, W., Wang, F., & Li, Y. (2017). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. Nature Communications, 8(1), 1-8. [Link]
-
Loránd, K., et al. (2018). Investigation of the substrate influence on the fluorination with Deoxofluor of some highly functionalized alicyclic scaffolds. ARKIVOC. [Link]
-
Bio, M. M., et al. (2012). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Deoxofluor - Enamine [enamine.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 4. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 8. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
avoiding polymerization side reactions of benzyl fluorides
Technical Guide & Troubleshooting Portal
Current Status: Operational Topic: Prevention of Polymerization & Decomposition in Benzyl Fluorides Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Diagnostic & Mechanism: The "Doom Loop"
Issue: Benzyl fluorides are thermodynamically unstable intermediates that frequently degrade into insoluble gums or tars during synthesis or storage. Root Cause: Acid-catalyzed Friedel-Crafts polycondensation.
Unlike alkyl fluorides, the benzylic C-F bond is exceptionally labile. In the presence of trace acid (Lewis or Brønsted), the C-F bond ionizes to form a benzylic carbocation. This cation acts as an electrophile, attacking the electron-rich aromatic ring of a neighboring molecule.
The Critical Failure Mode: The reaction releases Hydrogen Fluoride (HF). This HF does not just leave; it acts as a proton source to activate the next molecule of benzyl fluoride, creating an autocatalytic cascade . Furthermore, if stored in glass, HF reacts with SiO₂ to form SiF₄ and water, generating more HF and accelerating the decomposition.
Visualization: The Autocatalytic Decomposition Cycle
Figure 1: The Autocatalytic Decomposition Cycle. Note the red feedback loop where HF generation accelerates the reaction, leading to runaway polymerization.
Synthesis Protocols: Prevention at the Source
To avoid polymerization, you must disable the ionization trigger. This is achieved by buffering the reaction media or selecting reagents that do not release free HF.
Comparative Reagent Data
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor® | XtalFluor-E® / -M® |
| Physical State | Liquid (Fumes) | Liquid (Thermally stable) | Crystalline Solid |
| HF Release | High (Releases HF upon hydrolysis/reaction) | Moderate | None (Requires exogenous fluoride/promoter) |
| Polymerization Risk | High (Acidic byproduct) | Moderate | Low (Basic conditions possible) |
| Substrate Scope | Simple alcohols | Sterically hindered alcohols | Acid-sensitive substrates |
| Recommended Use | General use (with base) | Scale-up (better thermal profile) | Preferred for Benzyl Fluorides |
Protocol A: The "Safe" DAST Method (Buffered)
Use this if you only have DAST available. The key is neutralizing HF immediately.
-
Preparation: Dissolve the benzyl alcohol precursor (1.0 equiv) in anhydrous CH₂Cl₂ (DCM).
-
Buffering (CRITICAL): Add 2.0–3.0 equivalents of Pyridine or Triethylamine .
-
Why? The amine sequesters HF as it forms (generating Et₃N·HF), preventing the autocatalytic loop.
-
-
Addition: Cool to -78°C. Add DAST (1.1 equiv) dropwise.
-
Why? Low temperature kinetically inhibits the Friedel-Crafts attack.
-
-
Quench: Pour the cold reaction mixture directly into saturated aqueous NaHCO₃.
-
Do not allow the reaction to warm to RT before quenching if the substrate is electron-rich (e.g., methoxy-benzyl).
-
Protocol B: The XtalFluor Method (Recommended)
Use this for electron-rich rings prone to polymerization.
-
Reagents: XtalFluor-E (1.2 equiv) and DBU (1.8 equiv) or Et₃N·3HF.[1]
-
Solvent: Anhydrous DCM.
-
Procedure:
-
Cool solution of alcohol and DBU to -78°C.
-
Add XtalFluor-E solid.
-
Warm to RT slowly.
-
-
Advantage: XtalFluor-E does not generate free HF.[1] The DBU acts as both a promoter and an acid scavenger, keeping the pH basic/neutral and suppressing carbocation lifetime.
Storage & Handling: The "Glass is Lava" Rule
Standard Operating Procedure (SOP) for Storage: Never store benzyl fluorides in borosilicate glass vials for more than 24 hours.
The Interaction:
Storage Checklist:
Troubleshooting & FAQs
Q: My reaction turned into a pink/black gum. Can I save it?
A: No. The gum is a complex mixture of poly(benzyl) oligomers. There is no way to "un-polymerize" it. You must restart.
-
Correction for next run: Switch from DAST to XtalFluor-E, or increase your amine base loading (Pyridine) to 5.0 equivalents.
Q: I see a new spot on TLC that isn't my product or starting material.
A: Check if it is the benzyl ether .
-
Mechanism:[2][3][4][5][6][7][8] If you use an alcohol solvent or if water is present, the benzylic carbocation will be trapped by the oxygen nucleophile (R-OH) instead of the fluoride.
-
Fix: Ensure strictly anhydrous conditions. Use molecular sieves in the solvent.
Q: Why does the para-methoxy derivative decompose instantly, but the para-nitro derivative is stable?
A: Electronic Effects.
-
Electron Donating Groups (EDG) like -OMe stabilize the benzylic carbocation via resonance, lowering the activation energy for ionization (
pathway). This makes them hyper-sensitive to polymerization. -
Electron Withdrawing Groups (EWG) like -NO₂ destabilize the cation, making the C-F bond stronger and the molecule resistant to polymerization.
Q: Can I distill benzyl fluorides?
A: Proceed with extreme caution. Distillation concentrates the material and adds heat—the two triggers for polymerization.
-
Recommendation: Use Kugelrohr distillation at the lowest possible vacuum/temperature. Pre-wash the glassware with base (NH₃/MeOH) to remove acidic surface sites. Do not distill to dryness; the residue often exotherms.
Decision Matrix for Experiment Planning
Figure 2: Reagent Selection Guide based on substrate electronic properties.
References
-
Olah, G. A., et al. (1964). "Friedel-Crafts and Related Reactions."[2][4][6][9] Interscience Publishers. (Foundational text on mechanism of benzylic carbocation polymerization).
-
Lal, G. S., Pez, G. P., et al. (1999).[10] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
L'Heureux, A., Beaulieu, F., Bennett, C., et al. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[11] Journal of Organic Chemistry, 75(10), 3401-3411. Link (Describes XtalFluor reagents).
-
Paquin, J. F., et al. (2014).[2] "Friedel-Crafts reaction of benzyl fluorides: selective activation of C-F bonds as enabled by hydrogen bonding."[2][6][9] Angewandte Chemie International Edition, 53(50), 13835-13839.[6] Link (Demonstrates the lability of benzyl fluorides).
-
Ingold, K. U., et al. (2018). "Spontaneous decomposition of benzyl fluorides in glass vessels."[12] Journal of Organic Chemistry. (Detailed study on the SiO2/Glass interaction).
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchwith.njit.edu [researchwith.njit.edu]
- 3. d-nb.info [d-nb.info]
- 4. 9-Borabicyclo[3.3.l]nonane-induced Friedel–Crafts benzylation of arenes with benzyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts reaction of benzyl fluorides: selective activation of C-F bonds as enabled by hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymerization Reactions [chemed.chem.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: DAST Workup & Benzyl Fluoride Isolation
Topic: Removing Unreacted DAST from Benzyl Fluoride Reaction Mixtures Ticket ID: DAST-BNZ-001 Support Tier: Level 3 (Senior Application Scientist)
⚠️ CRITICAL SAFETY WARNING
STOP AND READ BEFORE PROCEEDING: Diethylaminosulfur trifluoride (DAST) is thermally unstable and shock-sensitive at elevated temperatures.
-
Explosion Hazard: DAST decomposition becomes rapid and potentially explosive above 90°C . Never distill crude reaction mixtures containing DAST.
-
HF Generation: Hydrolysis releases Hydrogen Fluoride (HF) and Sulfur Dioxide (
). HF is a contact poison and bone seeker. Calcium gluconate gel must be immediately available on your bench.
Module 1: The Mechanism of Hazard & Loss
Why standard workups fail with Benzyl Fluorides
To successfully isolate benzyl fluorides, you must solve two competing problems simultaneously:
-
The DAST Problem: Unreacted DAST reacts violently with water to produce HF.
-
The Benzyl Fluoride Problem: Benzyl fluorides are acid-labile . The HF generated by quenching DAST will catalyze the decomposition (polymerization or hydrolysis) of your benzyl fluoride product if the pH is not strictly controlled.
The "Rookie" Mistake: Adding water directly to the reaction flask. This causes a rapid exotherm and a spike in local acidity, destroying your product and potentially causing an eruption of the flask contents.
Module 2: The "Inverse Quench" Protocol
The Gold Standard for Safety and Yield
This protocol utilizes an Inverse Addition strategy to ensure DAST is consumed in a basic, heat-sink environment, preventing acidic decomposition of the benzyl fluoride.
Step-by-Step Methodology
Reagents Required:
-
Dichloromethane (DCM)[1]
-
Saturated Aqueous Sodium Bicarbonate (
) -
Solid Sodium Sulfate (
)
The Workflow:
-
Cool the Reaction: Cool your reaction mixture (Reaction Flask A) to -78°C (or at least -20°C). Do not quench yet.
-
Dilution: Dilute the reaction mixture with cold DCM (1:1 volume ratio). This acts as a heat sink.[1]
-
Prepare the Quench Tank: In a separate large Erlenmeyer flask or beaker (Vessel B), place Saturated
(volume should be the reaction volume). Cool Vessel B to 0°C. -
The Inverse Transfer:
-
Using a cannula or a pressure-equalizing dropping funnel, slowly transfer the Reaction Mixture (A) into the Quench Solution (B) .
-
Why? This ensures the DAST enters a vast excess of base and water. The HF produced is neutralized immediately upon formation (
).
-
-
Manage the Fizz: Vigorous evolution of
will occur. Control the addition rate to prevent foam-over. -
Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[2][3]
-
Secondary Wash: Wash the organic layer again with Sat.
to ensure pH is neutral/basic. -
Drying: Dry over
(keeps conditions neutral) rather than (which can be slightly acidic).
Visualizing the Workflow
Caption: The Inverse Quench workflow prevents "hot spots" and acidic environments, protecting the labile benzyl fluoride.
Module 3: Troubleshooting & FAQs
Q1: The reaction mixture turned into a solid emulsion during the quench. What do I do?
Diagnosis: This often happens if the reaction produced significant inorganic fluoride salts or if the pH swung too drastically. Fix:
-
Do not shake vigorously; swirl gently.
-
Add solid Celite to the separatory funnel and filter the entire biphasic mixture through a sintered glass funnel. The Celite often traps the particulate matter causing the emulsion.
-
Alternatively, add a small amount of Methanol (1-2 mL) to the organic layer to break surface tension, though be aware this increases solubility of organics in the water layer.
Q2: I see "smoking" when I open the rotovap after workup. Is my product gone?
Diagnosis: The "smoke" is likely trace HF or volatile silicon tetrafluoride (
-
Immediate Action: Stop evaporation. Redissolve the residue in DCM.
-
Remedy: Wash the organic layer again with Sat.
followed by Water . -
Prevention: Ensure your initial quench volume is sufficient (at least 2 mL of bicarbonate per mmol of DAST).
Q3: Can I use solid Calcium Carbonate instead of aqueous Bicarbonate?
Answer: Yes, and for benzyl fluorides, this is often better .
-
Technique: Add solid
and a small amount of water to the reaction mixture, then stir vigorously. -
Benefit: This forms insoluble
and avoids the violent gas evolution of bicarbonate. It is excellent for flow chemistry or large-scale batch reactions where foam-over is a risk.
Q4: My yield is low. Did the DAST eat my product?
Diagnosis: If the product is missing, it likely hydrolyzed to the benzyl alcohol or polymerized during the workup due to acidity. Checklist:
-
Did you use the Inverse Quench ? (Direct water addition = Acid spike).
-
Did you use Silica Gel for purification? Benzyl fluorides decompose on acidic silica.
-
Pro Tip: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites before loading your product.
-
Comparison of Quenching Agents
| Quenching Agent | Safety Profile | Acid Neutralization | Recommended For |
| Water / Ice | 🔴 High Risk | ❌ None (Generates HF) | Never recommended |
| Sat. | 🟡 Medium (Gas evolution) | ✅ Good (Basic) | Standard Lab Scale (<10g) |
| Solid | 🟢 Best (No gas) | ✅ Excellent (Forms solid | Large Scale / Flow Chem |
| Methanol | 🟠 Moderate (Exothermic) | ❌ Poor (Generates HF/Me-Ether) | Only if strictly controlled |
References
-
Safe Scale-Up of DAST Fluorination: Baumann, M., Baxendale, I. R., et al. "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Organic Process Research & Development, 2008, 12(2), 305–311. [Link]
-
Deoxo-Fluor vs. DAST Safety: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability." Journal of Organic Chemistry, 1999, 64(19), 7048–7054. [Link]
-
General Workup Procedures: Nottingham University, School of Chemistry. "Safety Handling of Fluorinating Agents." [Link](General reference for HF safety protocols).
Sources
storage conditions to prevent decomposition of 3-bromo-4-fluorobenzyl fluoride
Welcome to our dedicated technical support guide for 3-bromo-4-fluorobenzyl fluoride. As a crucial reagent in complex organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, ensuring its stability is paramount to the success of your research. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth, field-proven insights into the optimal storage conditions and handling procedures to prevent its decomposition. Our goal is to empower you with the knowledge to anticipate and troubleshoot potential stability issues, thereby safeguarding the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of 3-bromo-4-fluorobenzyl fluoride?
The decomposition of 3-bromo-4-fluorobenzyl fluoride is primarily influenced by environmental factors and the presence of certain reactive species. The benzylic fluoride group is susceptible to nucleophilic attack and elimination reactions. Key factors include:
-
Moisture: Benzyl fluorides can undergo hydrolysis in the presence of water, leading to the formation of the corresponding benzyl alcohol and hydrofluoric acid (HF).[1] This is a significant concern as even atmospheric moisture can be sufficient to initiate this process over time.
-
Heat and Light: Elevated temperatures can accelerate the rate of decomposition reactions.[2][3][4] While specific data for this molecule is not available, related compounds are known to be sensitive to heat.[4] Some similar aromatic compounds are also noted to be light-sensitive.
-
Incompatible Materials: Contact with strong acids, bases, and oxidizing agents should be avoided as they can catalyze decomposition.[2][5] Additionally, certain surfaces, such as silica gel or glass, have been reported to promote the elimination of HF from less stable secondary and tertiary benzyl fluorides.[6][7] While 3-bromo-4-fluorobenzyl fluoride is a primary benzyl fluoride and thus generally more stable, this potential reactivity should be considered.[6][7]
Q2: I suspect my sample of 3-bromo-4-fluorobenzyl fluoride has started to decompose. What are the likely degradation products I should look for?
If you suspect decomposition, the most probable degradation products are 3-bromo-4-fluorobenzyl alcohol and hydrofluoric acid (HF), formed via hydrolysis. Another potential, though less likely for a primary benzyl fluoride, is the formation of polymeric materials, especially if the sample has been subjected to significant stress such as high heat.
To confirm decomposition, you could use analytical techniques such as:
-
¹H and ¹⁹F NMR Spectroscopy: The appearance of new signals corresponding to the benzylic alcohol and the disappearance of the characteristic benzylic fluoride signals would be indicative of hydrolysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to separate and identify the components of your sample, allowing for the detection of the benzyl alcohol and other potential impurities.
Q3: What are the ideal storage conditions to ensure the long-term stability of 3-bromo-4-fluorobenzyl fluoride?
To maximize the shelf-life of 3-bromo-4-fluorobenzyl fluoride, we recommend the following storage protocol, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place.[2][3][4] | To minimize the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to atmospheric moisture and oxygen. |
| Light | Store in a dark place, using an amber vial or by wrapping the container in foil. | To protect against potential light-induced degradation. |
| Container | Use a tightly sealed container made of a material known to be inert to benzyl fluorides. | To prevent the ingress of moisture and to avoid reactions with the container material.[3] |
| Location | Store in a dry, well-ventilated area away from incompatible materials.[2][3][5] | To ensure safety and prevent accidental contact with substances that could induce decomposition. |
Troubleshooting Guide
Issue 1: Inconsistent reaction yields using a previously reliable batch of 3-bromo-4-fluorobenzyl fluoride.
-
Potential Cause: The reagent may have partially decomposed due to improper storage, leading to a lower concentration of the active compound. The primary culprit is often hydrolysis from exposure to moisture.
-
Troubleshooting Steps:
-
Purity Re-assessment: Re-analyze the purity of your 3-bromo-4-fluorobenzyl fluoride stock using techniques like NMR or GC-MS to quantify the extent of any degradation.
-
Aqueous Workup Considerations: The presence of hydrofluoric acid as a decomposition byproduct can affect the pH of your reaction mixture and subsequent aqueous workups. Be mindful of this and adjust your procedures accordingly.
-
Purification of the Reagent: If significant degradation is detected, consider purifying the remaining reagent by distillation or chromatography, although care must be taken to avoid further decomposition on stationary phases like silica gel.
-
Issue 2: Observed charring or polymerization in reactions involving 3-bromo-4-fluorobenzyl fluoride at elevated temperatures.
-
Potential Cause: While primary benzyl fluorides are relatively stable, prolonged heating can lead to decomposition and subsequent polymerization. The presence of trace impurities can also catalyze these side reactions.
-
Troubleshooting Steps:
-
Reaction Temperature Optimization: If possible, investigate if the reaction can be performed at a lower temperature, perhaps with a longer reaction time or a more active catalyst.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere to prevent the involvement of oxygen in any high-temperature degradation pathways.
-
Visualizing Decomposition Pathways
To better understand the potential degradation of 3-bromo-4-fluorobenzyl fluoride, the following diagrams illustrate the key decomposition pathway.
Sources
- 1. CAS 350-50-5: Benzyl fluoride | CymitQuimica [cymitquimica.com]
- 2. Benzylidyne Fluoride: Properties, Applications, Safety Data & Supplier Information – Expert Guide [boulingchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. synquestlabs.com [synquestlabs.com]
- 6. d-nb.info [d-nb.info]
- 7. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Infrared Spectroscopy of Benzyl C-F Bonds: Identification, Comparison, and Experimental Considerations
For researchers, scientists, and drug development professionals, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to probe the vibrational modes of molecules. This guide provides an in-depth analysis of the characteristic IR absorption bands of the benzyl C-F bond, a moiety of increasing importance in medicinal chemistry and materials science. We will explore the nuances of identifying this specific bond, compare its spectral signature to analogous non-fluorinated compounds, and provide a practical guide for obtaining high-quality data.
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The benzyl fluoride unit, in particular, serves as a key structural motif in numerous pharmaceuticals and agrochemicals. Consequently, the ability to unequivocally confirm its presence and understand its electronic environment through spectroscopic methods is a critical skill for any synthetic or analytical chemist in these fields.
Identifying the Elusive C-F Stretch: A Comparative Approach
The carbon-fluorine (C-F) stretching vibration typically appears in the region of 1400-1000 cm⁻¹ in the infrared spectrum.[1] However, this region, often referred to as the "fingerprint region," can be congested with a multitude of other vibrational modes, including C-C stretching and C-H bending vibrations, making definitive assignment challenging. To confidently identify the benzyl C-F absorption, a comparative analysis with a non-fluorinated analogue is the most effective strategy.
Benzyl Fluoride vs. Toluene: Isolating the Key Absorption
A direct comparison of the IR spectra of benzyl fluoride and toluene provides a clear illustration of the C-F bond's contribution. Toluene, lacking the fluorine atom, serves as an excellent baseline, exhibiting the characteristic absorptions of a monosubstituted aromatic ring and a methyl group.
Table 1: Comparison of Key IR Absorption Bands of Benzyl Fluoride and Toluene
| Vibrational Mode | Toluene Wavenumber (cm⁻¹) | Benzyl Fluoride Wavenumber (cm⁻¹) | Notes |
| Aromatic C-H Stretch | ~3099, 3068, 3032[2] | ~3070, 3035 | Characteristic of sp² C-H bonds on the aromatic ring. |
| Aliphatic C-H Stretch | ~2925[2] | ~2960, 2870 | Arising from the methyl/fluoromethyl group. |
| Aromatic C=C Stretch | ~1614, 1506, 1465[2] | ~1605, 1498, 1455 | In-ring carbon-carbon stretching vibrations. |
| Benzyl C-F Stretch | N/A | ~1080 - 1030 | This strong absorption is the key diagnostic feature for the benzyl C-F bond. |
| Aromatic C-H Out-of-Plane Bend | ~738[2] | ~760, 700 | Characteristic of monosubstituted benzene rings. |
By overlaying the spectra of these two compounds, the prominent absorption band in the 1080-1030 cm⁻¹ region of the benzyl fluoride spectrum, which is absent in the toluene spectrum, can be confidently assigned to the C-F stretching vibration. The intensity of this band is typically strong, a consequence of the large change in dipole moment during the C-F bond stretch.
The Influence of the Aromatic Environment on the C-F Absorption
The electronic nature of substituents on the aromatic ring can subtly influence the position and intensity of the benzyl C-F stretching frequency. This is due to inductive and resonance effects that can alter the bond strength and polarity of the C-F bond.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups in the para position can donate electron density to the aromatic ring. This can lead to a slight decrease in the C-F bond order and a shift of the stretching frequency to a lower wavenumber (a redshift).
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) in the para position withdraw electron density from the ring. This can increase the C-F bond strength, resulting in a shift of the stretching frequency to a higher wavenumber (a blueshift). While this effect is generally observed, it's important to note that strong electron-withdrawing groups on the aromatic ring of benzyl fluorides can decrease the stability of the molecule.[3]
The following diagram illustrates the logical workflow for identifying a benzyl C-F bond using IR spectroscopy.
Caption: Workflow for the identification of a benzyl C-F bond via comparative IR spectroscopy.
Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Liquid Sample
To obtain reliable and reproducible IR data, adherence to a standardized experimental protocol is crucial. For liquid samples such as benzyl fluoride and its derivatives, the "neat" thin-film method using salt plates is a common and effective technique.
Step-by-Step Methodology
-
Prepare the Salt Plates: Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Handle the plates by their edges to avoid transferring moisture and oils from your fingers. If necessary, clean the plates with a small amount of dry, spectroscopic grade solvent (e.g., anhydrous dichloromethane or hexane) and wipe them dry with a lint-free tissue.
-
Sample Application: Place one to two drops of the liquid sample onto the center of one of the salt plates.
-
Assemble the Sample Holder: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Mount the Sample: Secure the salt plate "sandwich" in the spectrometer's sample holder.
-
Acquire the Spectrum: Place the sample holder in the IR beam path of the spectrometer and acquire the spectrum according to the instrument's operating procedure. A background spectrum of the empty beam path should be acquired prior to running the sample.
-
Data Processing and Analysis: Process the acquired spectrum as needed (e.g., baseline correction) and analyze the absorption bands.
-
Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a dry solvent to remove all traces of the sample. Store the plates in a desiccator to protect them from moisture.
The following diagram outlines the key steps in this experimental workflow.
Caption: Experimental workflow for obtaining the IR spectrum of a liquid sample.
Conclusion
The identification of the benzyl C-F bond via infrared spectroscopy is a readily achievable task when a systematic and comparative approach is employed. By understanding the characteristic absorption region of the C-F stretch and utilizing non-fluorinated analogues for spectral subtraction, researchers can confidently confirm the presence of this important functional group. Furthermore, careful consideration of the electronic effects of other substituents on the aromatic ring can provide deeper insights into the molecular structure. Adherence to proper experimental technique will ensure the acquisition of high-quality data, forming a solid foundation for accurate spectral interpretation and informed decision-making in research and development.
References
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University of California, Irvine. (n.d.). Table of Characteristic IR Absorptions. UCI Department of Chemistry. Retrieved from [Link]
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Bogdan, E., et al. (2022). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),... ResearchGate. Retrieved from [Link]
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Asatryan, R., & Riffelt, A. (2016). Infrared Spectrum of Toluene: Comparison of Anharmonic Isolated-Molecule Calculations and Experiments in Liquid Phase and in a Ne Matrix. The Journal of Physical Chemistry A, 120(18), 2843–2851. Retrieved from [Link]
-
Roy, A., et al. (2021). FT-IR spectra of Toluene (treated). ResearchGate. Retrieved from [Link]
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Innovatech Labs. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
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Keddie, N. S., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 14, 63–71. Retrieved from [Link]
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Wang, Z., et al. (2022). C-F insertion reaction sheds new light on the construction of fluorinated compounds. Organic Chemistry Frontiers, 9(10), 2735-2741. Retrieved from [Link]
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Smith, A. M., & O'Hagan, D. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 848–881. Retrieved from [Link]
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JETIR. (2018). FT-IR RAMAN STRUCTURE, VIBRATIONAL FREQUENCY ANALYSIS OF FLURO BENZYL CHLORIDE BASED OF DFT METHODCALCULATION. JETIR, 5(8). Retrieved from [Link]
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Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
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Li, Y., et al. (2018). FTIR spectra: before (a) and after (b) fluoride adsorption. ResearchGate. Retrieved from [Link]
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SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]
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Keddie, N. S., et al. (2018). Stereochemical outcomes of C-F activation reactions of benzyl fluoride. University of St Andrews. Retrieved from [Link]
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Smith, A. M., & O'Hagan, D. (2024). Benzylic C(sp 3 )–H fluorination. Beilstein Journals. Retrieved from [Link]
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LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Keddie, N. S., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. PMC. Retrieved from [Link]
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Zhang, Z., et al. (2023). Scope of the C−F insertion reaction with benzyl fluorides 1 and... ResearchGate. Retrieved from [Link]
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Keddie, N. S., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 14, 63-71. Retrieved from [Link]
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Kotan, G., et al. (2022). Experimental (Ft-Ir, c/ h-Nmr) and Dft Studies of 3-(P-Methylbenzyl)-4... ResearchGate. Retrieved from [Link]
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Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
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Kotan, G., et al. (2022). Experimental (Ft-Ir, 13c/ 1h-Nmr) and Dft Studies of 3-(P-Methylbenzyl)... Academia.edu. Retrieved from [Link]
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A Senior Application Scientist's Guide to Identifying Impurities in Crude 3-Bromo-4-Fluorobenzyl Fluoride
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Intermediates
In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to the key intermediates used in their synthesis, such as 3-bromo-4-fluorobenzyl fluoride. As a versatile building block in complex organic synthesis, the impurities carried over from this intermediate can directly impact the safety, efficacy, and stability of the final drug product.[1] Even trace-level impurities can lead to unforeseen side reactions, lower yields, or introduce potentially toxic components into the final API.[2][3]
This guide provides a comprehensive comparison of orthogonal analytical methodologies for the identification and characterization of potential impurities in crude 3-bromo-4-fluorobenzyl fluoride. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a logical workflow for achieving a comprehensive impurity profile. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are compared not just on their technical capabilities but on their strategic application in a robust quality control framework.
Anticipated Impurity Profile: From Synthesis to Degradation
A thorough understanding of the synthetic pathway is paramount to predicting the likely impurities. 3-Bromo-4-fluorobenzyl fluoride is typically synthesized from its corresponding aldehyde or alcohol. A common route involves the reduction of 3-bromo-4-fluorobenzaldehyde to 3-bromo-4-fluorobenzyl alcohol, followed by a fluorination step.
Based on this, we can anticipate several classes of impurities:
-
Starting Materials & Intermediates:
-
3-Bromo-4-fluorobenzaldehyde: Incomplete reduction.
-
3-Bromo-4-fluorobenzyl alcohol: Incomplete fluorination.[4]
-
-
Process-Related By-products:
-
Regioisomers: The most challenging impurities are often positional isomers arising from the initial synthesis of the benzaldehyde precursor.[5][6] Examples include 2-bromo-4-fluorobenzyl fluoride and 3-bromo-2-fluorobenzyl fluoride. Their similar physical properties make them difficult to separate.
-
Over-brominated Species: Dibrominated analogues can form if bromination conditions are not strictly controlled during the synthesis of the precursor.[7]
-
-
Degradation Products:
-
3-Bromo-4-fluorobenzoic acid: Oxidation of the corresponding aldehyde precursor or the benzyl fluoride product itself.[8]
-
3-Bromo-4-fluorobenzyl alcohol: Hydrolysis of the target molecule.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
} ends_dot Caption: Potential impurity sources in the synthesis of 3-bromo-4-fluorobenzyl fluoride.
Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique must be fit-for-purpose. No single method can provide a complete picture; therefore, an orthogonal approach combining multiple techniques is essential for a self-validating and trustworthy analysis.[9][10]
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Experience: HPLC is the cornerstone of pharmaceutical purity analysis due to its robustness, reproducibility, and suitability for quantifying non-volatile and thermally labile compounds.[11][12] For our target compound and its likely impurities (unreacted starting materials, corresponding acid, and alcohol), a reversed-phase method provides excellent separation based on polarity.
Trustworthiness: The method's validity is established by running a blank, spiking the sample with known reference standards to confirm retention times, and validating for linearity, accuracy, and precision as per ICH guidelines.[13]
Data Presentation: HPLC Analysis
| Compound | Expected Retention Time (min) | Rationale |
| 3-Bromo-4-fluorobenzoic acid | 4.2 | Most polar due to the carboxylic acid group, elutes earliest. |
| 3-Bromo-4-fluorobenzyl alcohol | 6.8 | Polar due to the hydroxyl group. |
| 3-Bromo-4-fluorobenzyl fluoride | 9.5 | Target compound, less polar than the alcohol. |
| 3-Bromo-4-fluorobenzaldehyde | 10.1 | Slightly less polar than the target compound. |
| Isomeric Benzyl Fluorides | 9.2 - 9.8 | Co-elution is possible, demonstrating a limitation of HPLC for isomer separation. |
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a UV detector, quaternary pump, and autosampler.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 85% B
-
25-30 min: 85% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of crude sample in 10 mL of 50:50 Water:Acetonitrile. Filter through a 0.45 µm filter before injection.[14]
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Isomer Separation
Expertise & Experience: GC excels at separating volatile compounds with high resolution, making it the ideal choice for distinguishing between the structurally similar regioisomers of 3-bromo-4-fluorobenzyl fluoride, which may co-elute in HPLC.[5][6][15] Coupling GC with a mass spectrometer provides definitive identification based on fragmentation patterns.
Trustworthiness: The mass spectrum for each peak provides a unique fingerprint. The molecular ion peak confirms the mass of the compound, while the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as an unmistakable validation marker.[16]
Data Presentation: GC-MS Analysis
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) | Rationale |
| 3-Bromo-4-fluorobenzyl fluoride | 12.5 | 208/210 (M+), 109 | Target compound. |
| 2-Bromo-4-fluorobenzyl fluoride | 12.2 | 208/210 (M+), 109 | Different substitution pattern affects volatility and retention time. |
| 3-Bromo-2-fluorobenzyl fluoride | 12.9 | 208/210 (M+), 109 | Different substitution pattern affects volatility and retention time. |
| 3-Bromo-4-fluorobenzaldehyde | 11.8 | 202/204 (M+), 123 | Less volatile than the fluoride but amenable to GC. |
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
-
Column: Capillary column with a non-polar stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
Injector Temperature: 260 °C
-
MS Transfer Line Temp: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-350 amu.
-
Sample Preparation: Dissolve ~5 mg of the crude sample in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
Expertise & Experience: NMR is the gold standard for absolute structure confirmation. While HPLC and GC-MS can suggest identities, NMR provides definitive proof. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool due to its high sensitivity and wide chemical shift range, which allows for clear differentiation between isomers that might be ambiguous in other tests.[17][18]
Trustworthiness: The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural puzzle. Chemical shifts, coupling constants (J-values), and integration are all used to validate the proposed structures of the main component and any isolated impurities.[19]
Data Presentation: NMR Analysis (¹⁹F NMR in CDCl₃)
| Compound | Expected ¹⁹F Chemical Shift (δ, ppm) | Rationale |
| 3-Bromo-4-fluorobenzyl fluoride | ~ -110 (Ar-F), ~ -210 (CH₂F) | Two distinct fluorine environments. The aromatic fluorine is coupled to adjacent protons, and the benzylic fluorine is a triplet due to coupling with the CH₂ protons. |
| 2-Bromo-4-fluorobenzyl fluoride | ~ -108 (Ar-F), ~ -209 (CH₂F) | The electronic environment of the Ar-F is slightly different due to the ortho-bromo substituent, causing a chemical shift difference. |
| 3-Bromo-2-fluorobenzyl fluoride | ~ -115 (Ar-F), ~ -212 (CH₂F) | The electronic environment of both fluorine atoms is significantly altered, leading to distinct shifts compared to the target isomer. |
Experimental Protocol: ¹H and ¹⁹F NMR
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Sample Preparation: Dissolve 15-20 mg of the crude sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[17]
-
¹H NMR Acquisition:
-
Use a standard pulse-acquire sequence.
-
Acquire sufficient scans for a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or TMS.
-
-
¹⁹F NMR Acquisition:
-
Use a standard pulse-acquire sequence, often with proton decoupling to simplify the spectrum.
-
Reference the spectrum to an external standard like CFCl₃ (0 ppm).
-
Integrated Strategy for Comprehensive Impurity Profiling
A robust and defensible impurity analysis relies on the logical integration of these techniques. The workflow should be designed to use each method's strengths to overcome the limitations of the others.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
} ends_dot Caption: Integrated workflow for comprehensive impurity identification and characterization.
This workflow demonstrates a self-validating system. HPLC provides the initial quantitative overview. GC-MS addresses HPLC's weakness in isomer separation. If any significant unknown peaks appear in the chromatograms, preparative chromatography is used to isolate the impurity, and NMR provides the final, unambiguous structural identification. This ensures that no impurity is left uncharacterized, satisfying the stringent requirements of drug development.
References
- Benchchem. (2025). Characterization of Impurities in 2-(Benzyloxy)
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ChemicalBook. (n.d.). 3-Bromo-4-fluorobenzaldehyde synthesis.
- Scilit. (n.d.). The NMR spectra of some iodo‐ and bromo‐fluorobenzenes. A novel solvent effect on ortho fluorine‐fluorine couplings.
- Benchchem. (2025).
- Benchchem. (2026).
- Google Patents. (n.d.). HU188369B - Process for preparing 3-bromo-4-fluoro-benzaldehyde.
- Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Dioxin 20XX International Symposium. (n.d.). Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR)
- Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.
- Benchchem. (n.d.). Synthesis routes of 3-Bromo-4-fluorobenzaldehyde.
- Thermo Scientific. (n.d.). DFS - Analysis of Brominated Flame Retardants with High Resolution GC/MS.
- PureSynth. (n.d.). 3-Bromo-4-Fluorobenzyl Alcohol 98.0%(GC).
- Asian Journal of Research in Chemistry. (2012).
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
- Benchchem. (2025). Technical Support Center: Analytical Method Development for 3-Fluorobenzoic Acid and its Morpholide.
- International Journal of Research in Engineering and Science. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- ResearchGate. (2025).
- PubMed. (2016).
- Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)
- Benchchem. (2025).
- Google Patents. (n.d.).
- PMC. (n.d.).
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A Guide to the Elemental Analysis of 3-Bromo-4-fluorobenzyl Fluoride: Theoretical and Practical Considerations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. The identity and purity of a compound must be unequivocally established before its biological activity or material properties can be meaningfully investigated. Among the suite of analytical techniques available, elemental analysis remains a fundamental and powerful tool for verifying the empirical formula of a synthesized compound. This guide provides an in-depth look at the elemental analysis of 3-bromo-4-fluorobenzyl fluoride, a halogenated aromatic compound of interest in organic synthesis. We will explore its theoretical elemental composition, compare it with a related benzyl halide, and detail the experimental protocol for obtaining and interpreting elemental analysis data.
Theoretical Elemental Composition: A Comparative Look
The first step in any elemental analysis is the calculation of the theoretical percentage of each element in the molecule. This is based on the compound's molecular formula and the atomic weights of its constituent elements. For 3-bromo-4-fluorobenzyl fluoride (C₇H₅BrF₂), the theoretical elemental composition is as follows:
-
Molecular Formula: C₇H₅BrF₂
-
Molecular Weight: 207.02 g/mol
To provide a point of comparison, we will also consider the theoretical composition of a structurally similar compound, 2-fluorobenzyl bromide (C₇H₆BrF).
Table 1: Theoretical Elemental Composition of Substituted Benzyl Halides
| Compound | Molecular Formula | Carbon (C) % | Hydrogen (H) % | Bromine (Br) % | Fluorine (F) % |
| 3-Bromo-4-fluorobenzyl fluoride | C₇H₅BrF₂ | 40.61 | 2.43 | 38.59 | 18.35 |
| 2-Fluorobenzyl bromide | C₇H₆BrF | 44.47 | 3.20 | 42.27 | 10.05 |
As the data in Table 1 illustrates, the presence of an additional fluorine atom and one less hydrogen atom in 3-bromo-4-fluorobenzyl fluoride significantly alters the expected elemental percentages compared to 2-fluorobenzyl bromide. These distinct theoretical "fingerprints" are what allow elemental analysis to be a powerful tool for structural verification.
Experimental Protocol: Combustion Analysis of Organohalogen Compounds
The most common method for determining the carbon, hydrogen, nitrogen, sulfur, and halogen content of an organic compound is combustion analysis. This technique involves the complete combustion of a small, precisely weighed sample in a stream of oxygen at high temperatures. The resulting combustion gases are then passed through a series of traps and detectors to quantify the amount of each element.
Step-by-Step Methodology
-
Sample Preparation:
-
A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule. The high purity of the sample is crucial, as any residual solvents or impurities will lead to inaccurate results.
-
For volatile liquids like many benzyl halides, the sample is often weighed in a sealed capillary tube which is then placed in the capsule.
-
-
Instrument Setup and Calibration:
-
The elemental analyzer is calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the instrument's detectors.
-
The combustion furnace is heated to a high temperature, typically 900-1100 °C, to ensure complete sample combustion.
-
-
Combustion Process:
-
The sample capsule is introduced into the combustion furnace. The tin or silver capsule promotes flash combustion, ensuring a rapid and complete reaction.
-
A stream of pure oxygen is passed over the sample, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and halogens to their respective hydrogen halides (HF and HBr).
-
-
Separation and Detection of Combustion Products:
-
The gaseous combustion products are swept by a carrier gas (typically helium) through a series of columns.
-
The gases are separated by gas chromatography.
-
A thermal conductivity detector (TCD) measures the concentration of each gas, and the resulting signals are integrated to determine the amount of each element.
-
Special Considerations for Halogenated Compounds
The analysis of organohalogen compounds requires specific modifications to the standard CHN analysis protocol:
-
Halogen Absorption: The combustion tube contains a reagent, such as silver wool or silver tungstate, to absorb the halogens and prevent them from interfering with the detectors or damaging the instrument.
-
Fluorine Analysis: The analysis of fluorine-containing compounds can be particularly challenging due to the high reactivity of fluorine and the strength of the carbon-fluorine bond. Incomplete combustion can lead to the formation of CF₂ fragments, which may be incorrectly detected as nitrogen, resulting in low carbon and high nitrogen readings[1]. Specialized combustion aids and higher furnace temperatures may be necessary for accurate results with highly fluorinated compounds[2][3].
Visualizing the Workflow: From Sample to Result
The following diagram illustrates the key stages in the elemental analysis of an organohalogen compound via combustion analysis.
Caption: Workflow for the elemental analysis of organohalogen compounds.
Interpreting the Data: A Comparative Analysis
When experimental data is obtained, it is compared against the theoretical values. A close agreement between the "found" and "calculated" percentages provides strong evidence for the proposed empirical formula and the purity of the sample. Most academic journals consider a deviation of ±0.4% to be acceptable for publication.
Table 2: Comparison of Theoretical and Typical Experimental Elemental Analysis Data
| Compound | Molecular Formula | Analysis | Carbon (C) % | Hydrogen (H) % | Halogen (X) % |
| 3-Bromo-4-fluorobenzyl fluoride | C₇H₅BrF₂ | Calculated | 40.61 | 2.43 | Br: 38.59, F: 18.35 |
| Expected Found | 40.31 - 40.91 | 2.13 - 2.73 | Br+F: 56.54 ± 0.4% | ||
| 2-Fluorobenzyl bromide | C₇H₆BrF | Calculated | 44.47 | 3.20 | Br: 42.27, F: 10.05 |
| Typical Found | 44.25 | 3.15 | Br+F: 52.32 ± 0.4% |
Note: In practice, bromine and fluorine are often determined by separate methods, such as ion chromatography after combustion, or the total halogen content is reported.
Potential Sources of Discrepancy
Deviations outside the acceptable ±0.4% range can indicate several issues:
-
Impurities: The presence of residual solvents or byproducts from the synthesis will alter the elemental composition. For example, residual starting material would skew the results towards its own elemental percentages.
-
Incomplete Combustion: As mentioned, this is a particular concern for highly stable or fluorinated compounds and can lead to erroneously low carbon values.
-
Hygroscopic or Efflorescent Samples: Samples that readily absorb or lose water or solvent from the atmosphere can be difficult to weigh accurately, leading to errors in the analysis.
References
-
PubChem. 3-Bromo-4-fluorobenzotrifluoride. National Center for Biotechnology Information. [Link]
-
Scientist Live. CHN determination of highly fluorinated organic compounds. [Link]
-
analytica-world.com. Accurate elemental (CHN) analysis of perfluorinated compounds. [Link]
-
SGS INSTITUT FRESENIUS. CHNX analysis - Elemental analytics. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Bromo-4-Fluorobenzyl Fluoride: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical and agrochemical research, the synthesis and handling of novel compounds are daily occurrences. Among these, halogenated organic compounds like 3-bromo-4-fluorobenzyl fluoride are invaluable intermediates.[1] However, their utility in synthesis is matched by the critical importance of their proper management and disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the safe disposal of 3-bromo-4-fluorobenzyl fluoride, grounded in established safety protocols and regulatory standards.
I. Understanding the Hazard Profile of 3-Bromo-4-Fluorobenzyl Fluoride
Key Hazards:
-
Corrosivity: Based on related compounds, it is prudent to assume 3-bromo-4-fluorobenzyl fluoride is corrosive, capable of causing severe skin burns and eye damage.[2][3][4]
-
Toxicity: Halogenated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[5] Inhalation may cause respiratory irritation.[6][7][8]
-
Flammability: While potentially a combustible liquid, it may have a relatively high flash point.[2][9] However, heating can lead to container rupture.[10]
-
Environmental Hazards: Discharge into the environment must be avoided.[3] Halogenated organic compounds are a class of chemicals with the potential for persistence in the environment.
-
Hazardous Decomposition: Combustion may produce toxic fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[5][11]
| Property | Value | Source |
| Molecular Formula | C7H5BrF2 | N/A |
| Appearance | Likely a liquid | Inferred |
| Primary Hazards | Corrosive, Toxic, Irritant | [2][5][6] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [5][12] |
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-bromo-4-fluorobenzyl fluoride is a multi-step process that begins with waste identification and ends with documentation. This workflow is designed to ensure safety and regulatory compliance at every stage.
Figure 1. A high-level overview of the disposal workflow for 3-bromo-4-fluorobenzyl fluoride, emphasizing a systematic approach from identification to final documentation.
Step 1: Waste Identification and Segregation
The foundational principle of chemical waste management is proper segregation to prevent dangerous reactions.
-
Categorization: 3-Bromo-4-fluorobenzyl fluoride is a halogenated organic compound. Under the Resource Conservation and Recovery Act (RCRA), many spent halogenated solvents are listed as hazardous waste (e.g., F001, F002).[13] It is essential to consult your institution's environmental health and safety (EHS) office for specific waste codes.
-
Segregation Protocol:
-
Do not mix 3-bromo-4-fluorobenzyl fluoride waste with other waste streams, especially incompatible materials like strong bases or oxidizing agents.[5][12]
-
Collect waste 3-bromo-4-fluorobenzyl fluoride in a dedicated, compatible container.
-
Also, collect any contaminated materials (e.g., pipette tips, absorbent pads, gloves) in a separate, clearly labeled solid waste container.
-
Step 2: Selection of Appropriate Waste Container
The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.
-
Material Compatibility: Use a container made of a material that is resistant to halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Container Condition:
-
Ensure the container is clean, dry, and in good condition with no cracks or leaks.
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
Step 3: Proper Labeling of the Waste Container
Accurate and clear labeling is a regulatory requirement and a critical safety measure.
-
Labeling Requirements:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-bromo-4-fluorobenzyl fluoride." Avoid abbreviations or chemical formulas.
-
The specific hazard characteristics (e.g., Corrosive, Toxic).
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
-
Step 4: Secure Storage of Waste
Proper storage of the waste container pending disposal minimizes the risk of accidents.
-
Storage Location:
Step 5: Arrangement for Licensed Disposal
The final disposal of hazardous waste must be handled by a licensed and reputable waste management company.
-
Disposal Method: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed facility.[2][3][15] This process is designed to destroy the organic molecule and scrub harmful combustion byproducts.
-
Procedure:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]
-
Step 6: Documentation and Record Keeping
Maintaining accurate records of hazardous waste generation and disposal is a legal requirement.
-
Record Keeping:
-
Keep a copy of the hazardous waste manifest provided by the disposal company.
-
Maintain a log of the types and quantities of hazardous waste generated in your laboratory.
-
III. Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is essential.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[10]
-
Control Ignition Sources: Remove all sources of ignition.[2][10]
-
Personal Protective Equipment (PPE): Before attempting to clean up a small spill, don the appropriate PPE, including:
-
Containment and Cleanup:
-
For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2][10]
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][11]
IV. Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of 3-bromo-4-fluorobenzyl fluoride is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to these guidelines, researchers can confidently handle this valuable chemical intermediate while upholding the highest standards of scientific integrity and corporate responsibility.
References
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PubChem. (n.d.). 3-Bromo-4-fluorobenzotrifluoride. National Center for Biotechnology Information. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, October 7). 4-Bromo-3-fluorobenzotrifluoride Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Alfa Aesar. (2025, September 5). 1-(Chloromethyl)-3-(trifluoromethyl)benzene Safety Data Sheet. Retrieved from [Link]
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Washington State Department of Ecology. (n.d.). Chemical Test Methods for Designating Dangerous Waste. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-bromo-4-fluorobenzyl fluoride
As researchers and drug development professionals, our work necessitates the use of novel and reactive chemical entities. 3-bromo-4-fluorobenzyl fluoride is one such compound, and its safe handling is not merely a matter of regulatory compliance but a fundamental prerequisite for scientific integrity and personal safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this and structurally related compounds.
Our approach moves beyond a simple checklist. We will explore the causality behind each safety recommendation, grounding our protocols in the chemical nature of the substance. 3-bromo-4-fluorobenzyl fluoride's structure as a substituted benzyl halide immediately signals several potential hazards: it is likely a lachrymator (a substance that irritates the eyes and causes tears), a skin and respiratory tract irritant, and may have unknown toxicological properties. Therefore, we will operate under the principle of "as low as reasonably achievable" (ALARA) for exposure.
Foundational Safety: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The foundation of safety lies in robust engineering and administrative controls.
-
Primary Engineering Control: The Chemical Fume Hood: All handling of 3-bromo-4-fluorobenzyl fluoride—including weighing, transfers, and reaction setup—must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow is the primary barrier protecting you from inhaling potentially toxic and irritating vapors.[1][2]
-
Administrative Controls:
-
Designated Work Area: Establish a clearly marked "designated area" within the fume hood for handling this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Before beginning work, a detailed, substance-specific SOP must be written and approved.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible and that a spill kit containing appropriate absorbent material is ready.[2]
-
Hazard Profile and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for 3-bromo-4-fluorobenzyl fluoride may be elusive, we can infer its hazard profile from analogous compounds like 3-bromo-4-fluorobenzotrifluoride and other substituted benzyl halides.[1][3][4]
| Hazard Class | Anticipated Risk | GHS Pictograms (Anticipated) | Rationale & Key Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe.[3][5][6] | Corrosion, Exclamation Mark | Halogenated organic compounds can be defatting and irritating. Benzyl halides are known to be corrosive. P280: Wear protective gloves/protective clothing/eye protection/face protection. P264: Wash skin thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, potentially severe damage.[3][4][5][6] | Corrosion | Benzyl halides are potent lachrymators. Vapors alone can cause intense irritation and pain. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Acute Toxicity / Respiratory Irritation | May cause respiratory irritation; potentially toxic if inhaled.[3][5] | Exclamation Mark, Skull and Crossbones (potential) | Vapors are likely to be irritating to the entire respiratory tract.[3] P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[3] |
The Core Directive: Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving 3-bromo-4-fluorobenzyl fluoride.
Eye and Face Protection: A Dual-Layer Approach
Given the high likelihood of this compound being a lachrymator and causing severe eye irritation, standard safety glasses are insufficient.[7]
-
Primary Protection: Chemical splash goggles that form a complete seal around the eyes are required.[2][7] They must conform to ANSI Z87.1 standards.
-
Secondary Barrier: A full-face shield must be worn over the chemical splash goggles.[2] This protects the rest of the face from splashes and provides an additional barrier for the eyes.
Skin and Body Protection: Preventing Dermal Contact
-
Gloves: The Double-Gloving Imperative: Incidental contact with halogenated organic compounds requires careful glove selection.[7] A double-gloving technique is mandated for handling 3-bromo-4-fluorobenzyl fluoride. This provides a robust barrier and reduces the risk of exposure should the outer glove be compromised.
-
Inner Glove: A standard nitrile examination glove. This provides good dexterity and splash resistance.[8]
-
Outer Glove: A glove with high resistance to aromatic and halogenated compounds. The choice of material is critical.
-
| Glove Material | Chemical Resistance Rating | Use Case | Rationale |
| Nitrile | Fair to Good[8] | Inner Glove | Provides a baseline of protection and dexterity. Serves as an indicator if the outer glove is breached. |
| Neoprene | Good[8] | Outer Glove (Acceptable) | Offers a good balance of dexterity and chemical resistance for many organic compounds. |
| Viton® (Fluoroelastomer) | Excellent[7][9] | Outer Glove (Recommended) | Provides exceptional resistance to chlorinated and aromatic solvents, making it a superior choice for prolonged work or spill cleanup.[7] |
| Silver Shield®/Norfoil® | Excellent[7][9] | Outer Glove (Highest Protection) | Offers the highest level of chemical resistance against a very broad range of chemicals.[7] May reduce dexterity. |
Crucial Note: Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected, and always wash hands thoroughly after removing gloves.[1][10]
-
Protective Clothing: A flame-resistant laboratory coat is required. For tasks with a higher risk of splashing, such as large-scale transfers, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection: When Air-Purifying Respirators are Necessary
While working within a certified fume hood should prevent routine respiratory exposure, certain situations may require additional protection.
-
Mandatory Respirator Use Scenarios:
-
A significant spill outside of the fume hood.
-
Failure of the chemical fume hood (e.g., power outage).
-
Weighing the material outside of a containment device like a glove box or powder-containment hood.
-
-
Respirator Selection: A NIOSH-approved air-purifying respirator (APR) is required in these scenarios.[11][12]
-
Type: A half-mask or full-facepiece respirator. A full-facepiece provides the added benefit of eye protection.[12]
-
Cartridge: A combination cartridge is essential. It must be rated for Organic Vapors (indicated by a black color code) and include a P100 particulate filter (indicated by a magenta color code).[13][14] The P100 filter is oil-proof and provides the highest level of particulate filtration efficiency.
-
The following diagram outlines the decision-making process for determining the appropriate level of PPE.
Figure 1: Decision workflow for selecting appropriate Personal Protective Equipment.
Operational Plan: Step-by-Step Handling and Disposal
Pre-Handling Safety Checklist
-
Verify fume hood certification is current and airflow is adequate.
-
Don all required PPE as outlined in Section 3.
-
Ensure eyewash/shower are unobstructed.
-
Locate the spill kit and appropriate fire extinguisher.
-
Designate the specific work area within the hood and line it with absorbent, disposable bench paper.
Post-Handling Decontamination and Doffing
-
Decontaminate any equipment used with an appropriate solvent (e.g., ethanol) within the fume hood.
-
Remove outer gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated solid waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[1]
Disposal Plan: Managing Halogenated Waste
All waste generated from handling 3-bromo-4-fluorobenzyl fluoride is considered hazardous. Segregation of waste streams is crucial for safety and cost-effective disposal.[15]
-
Waste Stream 1: Halogenated Organic Liquid Waste
-
Waste Stream 2: Contaminated Solid Waste
-
Container: A labeled, sealed plastic bag or container for "Contaminated Solid Waste."
-
Contents: Used gloves, bench paper, pipette tips, and any other solid materials that have come into contact with the chemical.
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[17][18][19]
By adhering to these rigorous, well-reasoned protocols, you can effectively mitigate the risks associated with handling 3-bromo-4-fluorobenzyl fluoride, ensuring a safe and productive research environment.
References
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CP Lab Safety. Glove Compatibility Chart. Retrieved from [Link]
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3M. (2024, September 23). Safety Data Sheet. Retrieved from [Link]
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Centers for Disease Control and Prevention / NIOSH. OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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San Jose State University. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]
-
Centers for Disease Control and Prevention / NIOSH. (1996, January). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]
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Medicom. Chemical Resistance Reference Chart. Retrieved from [Link]
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Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Centers for Disease Control and Prevention / NIOSH. (2025, January). Respirator Selection Guide for the Healthcare Industry. Retrieved from [Link]
-
P2 InfoHouse. Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from [Link]
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The University of Alabama in Huntsville. Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]
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Scribd. Niosh Approved Respirator Cartridges. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 144295, 3-Bromo-4-fluorobenzotrifluoride. Retrieved from [Link]
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Iberdrola. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
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Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Retrieved from [Link]
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Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of Tennessee Knoxville, Environmental Health and Safety. 7.2 Organic Solvents. Retrieved from [Link]
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University of Missouri, Environmental Health and Safety. OSHA Glove Selection Chart. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 142414, 4-Bromo-3-fluorobenzotrifluoride. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
